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Mono-(6-amino-6-deoxy)-|A-cyclodextrin

Cat. No.: B8069641
M. Wt: 1134.0 g/mol
InChI Key: OZBFLQITCMCIOY-DPWLHOGPSA-N
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Description

Contextualization within the Landscape of Cyclodextrin (B1172386) Chemistry

Cyclodextrins (CDs) are a family of natural cyclic oligosaccharides produced from starch through enzymatic conversion. wikipedia.org The most common natural CDs are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight α-1,4-linked glucopyranose units, respectively. wikipedia.orgnih.gov This arrangement forms a truncated cone or torus-shaped molecule with a relatively lipophilic central cavity and a hydrophilic exterior. nih.govfrontiersin.org This structural feature allows them to encapsulate a wide variety of "guest" molecules within their cavity, leading to the formation of inclusion complexes. frontiersin.orgnih.gov This host-guest chemistry is the foundation of their utility in numerous applications, including the food, pharmaceutical, and chemical industries. wikipedia.orgmdpi.com

Native cyclodextrins, however, have limitations. Their utility can be enhanced through chemical modification of the hydroxyl groups located on the rims of the cone. nih.gov Mono-(6-amino-6-deoxy)-β-cyclodextrin is a prime example of such a modification, where one of the primary hydroxyl groups of β-cyclodextrin is replaced by an amino group. This modification not only alters the physicochemical properties of the parent cyclodextrin, such as its solubility and binding characteristics, but also introduces a reactive site for further functionalization. researchgate.netnih.gov This positions amino-cyclodextrins as advanced derivatives, bridging the gap between simple host molecules and complex, functional supramolecular systems. frontiersin.org

Table 1: Comparison of Physicochemical Properties of β-Cyclodextrin and Mono-(6-amino-6-deoxy)-β-cyclodextrin

Propertyβ-Cyclodextrin (Native)Mono-(6-amino-6-deoxy)-β-cyclodextrin
Synonyms Cycloheptaamylose6-Monoamino-β-cyclodextrin, 6A-Amino-6A-deoxy-β-cyclodextrin
Molecular Formula C42H70O35C42H71NO34
Molecular Weight ( g/mol ) 1134.981134.0
Structure 7 glucopyranose units7 glucopyranose units with one primary -OH replaced by -NH2
Key Feature Host for hydrophobic moleculesIntroduces a primary amine for covalent modification
Aqueous Solubility ( g/100 mL at 25°C) ~1.85Significantly higher than native β-CD

Strategic Importance of Mono-functionalization in Supramolecular Design

The selective modification of a single position on the cyclodextrin scaffold, or mono-functionalization, is of paramount strategic importance in supramolecular chemistry. researchgate.netbeilstein-journals.org While multiple hydroxyl groups are available for reaction on the cyclodextrin molecule, achieving mono-substitution allows for the construction of precisely defined molecular architectures. This precision is crucial for creating systems with predictable structures and functions, which is often difficult with randomly substituted or poly-functionalized derivatives.

The introduction of a single amino group onto the primary face of β-cyclodextrin creates a key building block. tcichemicals.com This amino group can serve as a versatile handle for a variety of subsequent chemical reactions, such as amidation or alkylation, allowing for the covalent attachment of other molecules like polymers, catalysts, or reporter groups. beilstein-journals.orgtcichemicals.comatlantis-press.com This enables the design of sophisticated supramolecular assemblies, including:

Chemical Sensors: The cyclodextrin cavity provides molecular recognition, while the attached functional group can signal the binding event. nih.gov

Catalysts: By attaching a catalytic moiety, the cyclodextrin can act as a "supramolecular catalyst" or enzyme mimic, using its cavity to bind a substrate and position it for a reaction. researchgate.netrsc.org

Drug Delivery Systems: The amino group can be used to conjugate targeting ligands or to graft the cyclodextrin onto larger polymer backbones or nanoparticles. nih.govnih.govcd-bioparticles.net

Mono-functionalization is often achieved through a multi-step synthesis that begins with the selective modification of one primary hydroxyl group, typically by tosylation. mdpi.combeilstein-journals.org This approach prevents the formation of a complex mixture of products that would result from non-selective reactions, which would be difficult and costly to separate. researchgate.netresearchgate.net Therefore, mono-functionalized derivatives like Mono-(6-amino-6-deoxy)-β-cyclodextrin are essential for the rational design of advanced functional materials. frontiersin.org

Historical Development and Evolution of Research on Mono-(6-amino-6-deoxy)-β-cyclodextrin

The history of Mono-(6-amino-6-deoxy)-β-cyclodextrin is intrinsically linked to the broader history of cyclodextrin research.

Discovery of Cyclodextrins: The story began in 1891 when A. Villiers first described "cellulosine". wikipedia.org Shortly after, Franz Schardinger isolated the α-, β-, and γ-cyclodextrins, which became known as "Schardinger sugars". wikipedia.org However, it wasn't until the mid-20th century that their cyclic structure and inclusion complex-forming abilities were fully characterized by researchers like Freudenberg and Cramer. nih.govnih.gov

Emergence of Modified Cyclodextrins: As the understanding of host-guest chemistry grew, so did the interest in chemically modifying cyclodextrins to enhance their properties. The first pharmaceutical patent involving cyclodextrins as complexing agents was filed in 1953. nih.gov

Development of Synthetic Routes: The synthesis of specifically modified cyclodextrins, such as the mono-amino derivative, required the development of regioselective chemical reactions. A critical breakthrough was the ability to selectively functionalize the primary hydroxyl groups at the C-6 position of the glucose units. The most common and pivotal method involves the reaction of the native cyclodextrin with p-toluenesulfonyl chloride (TsCl). researchgate.netmdpi.combeilstein-journals.org This reaction yields a mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD), a key intermediate. mdpi.com

Synthesis of the Amino Derivative: From the tosylated intermediate, the synthesis of Mono-(6-amino-6-deoxy)-β-cyclodextrin typically proceeds through a two-step sequence. First, the tosyl group is displaced by a nucleophile like sodium azide (B81097) to form mono-6-azido-6-deoxy-β-cyclodextrin. nih.govresearchgate.net Subsequently, the azide group is reduced to the primary amine using reagents such as triphenylphosphine (B44618), yielding the final product. nih.govnih.govresearchgate.net Researchers have developed detailed protocols and even continuous flow methods to make this synthesis more efficient and scalable. researchgate.netbeilstein-journals.orgnih.gov This has made Mono-(6-amino-6-deoxy)-β-cyclodextrin and its hydrochloride salt readily accessible for a wide range of research applications. nih.govresearchgate.net

Table 2: Typical Synthetic Pathway to Mono-(6-amino-6-deoxy)-β-cyclodextrin

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
1 β-Cyclodextrinp-Toluenesulfonyl chloride (TsCl)Mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD)Selective functionalization of a single primary hydroxyl group. nih.gov
2 Ts-β-CDSodium azide (NaN3)Mono-6-azido-6-deoxy-β-cyclodextrinIntroduction of an azide group, a precursor to the amine. nih.gov
3 Mono-6-azido-6-deoxy-β-cyclodextrinTriphenylphosphine (PPh3) followed by hydrolysisMono-(6-amino-6-deoxy)-β-cyclodextrinReduction of the azide to the target primary amine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H71NO34 B8069641 Mono-(6-amino-6-deoxy)-|A-cyclodextrin

Properties

IUPAC Name

(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9+,10-,11+,12-,13+,14+,15-,16-,17+,18-,19+,20+,21+,22-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32+,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBFLQITCMCIOY-DPWLHOGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Mono 6 Amino 6 Deoxy β Cyclodextrin and Its Functional Derivatives

Classical Multi-Step Synthesis Protocols

The traditional approach to synthesizing mono-(6-amino-6-deoxy)-β-cyclodextrin involves a sequence of three distinct chemical transformations. This pathway is well-established and relies on the selective modification of the most reactive primary hydroxyl groups of the native β-cyclodextrin.

The initial and most critical step is the regioselective functionalization of a single primary C-6 hydroxyl group. Monotosylation is the most widely employed method for this purpose, creating an excellent leaving group for subsequent nucleophilic substitution. beilstein-journals.org The C-6 hydroxyls are more sterically accessible and reactive than the secondary hydroxyls on the wider rim of the cyclodextrin (B1172386) cavity. The reaction typically involves treating β-cyclodextrin with a tosylating agent.

Common tosylating agents include p-toluenesulfonyl chloride (TsCl) and 1-(p-toluenesulfonyl)imidazole (B182993) (TsIm). tandfonline.comscite.aimdpi.com Several methods exist:

Pyridine (B92270) Method: β-cyclodextrin is dissolved in pyridine, which acts as both the solvent and a base. TsCl is then added, and the reaction proceeds at room temperature. mdpi.com The C-6 regioselectivity is often attributed to the inclusion of pyridine within the cyclodextrin cavity, which selectively activates the primary hydroxyl groups. beilstein-journals.org

Aqueous Alkaline Method: A common alternative involves dissolving β-cyclodextrin in an aqueous basic solution (e.g., sodium hydroxide). A solution of TsCl in an organic solvent like acetonitrile (B52724) is then added dropwise. mdpi.comrsc.org This "homogeneous approach" is frequently used, though it can result in the formation of turbidity during the reaction. beilstein-journals.orgmdpi.com

Tosyl Imidazole Method: Using 1-(p-toluenesulfonyl)imidazole in an aqueous solution with sodium hydroxide (B78521) can cleanly produce the desired mono-6-O-tosyl-β-cyclodextrin. tandfonline.comscite.ai

Regardless of the method, the reaction is a delicate balance, as over-substitution can occur, leading to di- or tri-tosylated byproducts. Therefore, purification, typically involving repeated recrystallization from a methanol/water mixture, is essential to isolate the pure monofunctionalized product. mdpi.com Properly purified yields are generally in the range of 20-35%. mdpi.com

MethodTosylating AgentSolvent/Base SystemTypical Reported Yield (Purified)Reference
Pyridine Methodp-Toluenesulfonyl chloride (TsCl)Pyridine~30% beilstein-journals.org
Aqueous Alkalinep-Toluenesulfonyl chloride (TsCl)NaOH(aq) / Acetonitrile20-35% mdpi.com
Imidazole Precursor1-(p-toluenesulfonyl)imidazole (TsIm)NaOH(aq) / WaterNot specified, but described as "clean" tandfonline.comscite.ai

With the tosyl group installed, the next step is a nucleophilic substitution to introduce an azide (B81097) moiety. The product, mono-6-azido-6-deoxy-β-cyclodextrin, is a stable and highly valuable intermediate for further reactions, including "click chemistry" or reduction to an amine. beilstein-journals.org

The reaction is typically an SN2 displacement where sodium azide (NaN₃) is used as the nucleophile to displace the tosylate group. The choice of solvent is critical to the reaction's success:

N,N-Dimethylformamide (DMF): This is a common solvent for the azidation reaction, reacting with mono-6-O-tosyl-β-cyclodextrin to give the monoazide product in high yields. beilstein-journals.org

Water: As a greener alternative to DMF, water can also be used as the solvent. beilstein-journals.orgnih.gov The reaction is performed at elevated temperatures, often around 80°C. rsc.org However, a significant drawback of using water is the potential for partial hydrolysis of the tosyl group, which results in the regeneration of native β-cyclodextrin as a contaminant in the final product. beilstein-journals.orgnih.gov

Following the reaction, the azido-cyclodextrin product is typically isolated by precipitation, for instance, by adding acetone (B3395972) to the concentrated reaction mixture. rsc.org

SolventTypical ConditionsAdvantagesDisadvantagesReference
N,N-Dimethylformamide (DMF)Elevated temperatureHigh yieldsToxic, higher cost, difficult to remove beilstein-journals.org
Water80°C, ~16 hoursLow cost, non-toxic, "green"Contamination with native β-CD due to hydrolysis beilstein-journals.orgrsc.orgnih.gov

The final step in the classical synthesis is the reduction of the azide group to a primary amine. Several methods are available for this transformation.

Staudinger Reduction: This has been a very popular method, utilizing triphenylphosphine (B44618) (PPh₃) in a solvent like DMF. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and triphenylphosphine oxide. A significant challenge with this method is the purification, as both PPh₃ and its oxide byproduct can form stable inclusion complexes with the cyclodextrin, making their removal difficult. beilstein-journals.org

Catalytic Hydrogenation: An effective alternative is the catalytic hydrogenation of the azido (B1232118) group. acs.org This is often performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.orgnih.gov This method is generally cleaner and avoids the complex purification issues associated with the Staudinger reduction. The resulting mono-(6-amino-6-deoxy)-β-cyclodextrin is often isolated as its hydrochloride salt to improve its stability and handling. nih.gov

Advanced and Sustainable Synthetic Approaches

In response to the growing need for greener, safer, and more efficient chemical manufacturing, advanced synthetic methodologies have been applied to the production of mono-(6-amino-6-deoxy)-β-cyclodextrin. These techniques offer significant advantages over traditional batch processing.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of cyclodextrin derivatives. beilstein-journals.org A complete three-step synthesis of mono-(6-amino-6-deoxy)-β-cyclodextrin has been successfully developed and optimized under flow conditions. beilstein-journals.orgnih.govnih.gov

In this approach, reagents are pumped through a series of reactors (e.g., heated coils or packed-bed reactors) where the reactions occur. The key advantages include precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and improved safety due to the small reaction volumes. beilstein-journals.org

The flow synthesis was developed by optimizing each step—tosylation, azidation, and reduction—individually. beilstein-journals.org While a solvent exchange was necessary after the tosylation step, the subsequent azidation and reduction steps were successfully coupled into a single, continuous system. beilstein-journals.orgnih.gov The reduction of the azide was performed in an H-Cube Pro® flow hydrogenator using a pre-packed 10% Pd/C cartridge. beilstein-journals.orgnih.gov

ParameterBatch MethodContinuous Flow MethodReference
Reaction TimeHours to daysMinutes beilstein-journals.orgbeilstein-journals.org
SafetyHandling of large volumes of reagentsSmall volumes, better control of intermediates beilstein-journals.orgbeilstein-journals.org
Process ControlLess precisePrecise control of temperature, pressure, time beilstein-journals.org
YieldComparableComparable beilstein-journals.org

Mechanochemistry, particularly using techniques like ball milling, represents another green and sustainable approach to chemical synthesis. mdpi.comnih.gov These solvent-free or reduced-solvent methods rely on mechanical energy to induce chemical reactions. nih.gov While a full, start-to-finish mechanochemical synthesis of mono-(6-amino-6-deoxy)-β-cyclodextrin is not yet standard, the key functionalization steps have been shown to be feasible using this technology. beilstein-journals.org

The advantages of mechanochemistry are numerous:

Green Chemistry: It dramatically reduces or completely eliminates the need for bulk solvents, which are often toxic and require energy-intensive removal. nih.govnih.gov

Enhanced Efficiency: The absence of a solvent can lead to a higher reagent utilization rate and can facilitate reactions that are difficult to perform in solution due to solubility issues or competing side reactions. mdpi.comnih.gov

Novel Reactivity: The high local temperatures and pressures generated during milling can enable reaction pathways that are inaccessible under standard solution conditions. mdpi.comnih.gov

Mechanochemical approaches have been described for various cyclodextrin functionalizations, including the synthesis of tosylated and azidated intermediates, demonstrating the potential for this technology to reform the classical synthetic pathway into a more efficient and environmentally friendly process. beilstein-journals.orgmdpi.com

Direct Amination Routes and Optimization Strategies

The introduction of a primary amino group at the C-6 position of β-cyclodextrin is most commonly achieved via nucleophilic substitution of a precursor, typically mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD). While not a direct conversion of a hydroxyl group to an amine, this pathway represents the most straightforward and common route to amination.

One of the most direct methods involves the reaction of Ts-β-CD with ammonia (B1221849). researchgate.net This reaction is often carried out using condensed ammonia in a solvent such as N,N-dimethylformamide (DMF). researchgate.netbeilstein-journals.org However, this approach can lead to the formation of a complex mixture of products, and the yield of the desired mono-(6-amino-6-deoxy)-β-cyclodextrin is often moderate, around 50%, necessitating significant purification. researchgate.netbeilstein-journals.org

Optimization of direct amination strategies often involves the use of alternative amine sources and reaction conditions. For instance, the synthesis of a related derivative, mono-(6-N-allylamino-6-deoxy)-β-cyclodextrin, was achieved by reacting 6-OTs-β-CD directly with allylamine, which also served as the solvent. atlantis-press.com By optimizing parameters such as reaction temperature, time, and the molar ratio of reactants, a significantly higher yield of 83.9% was obtained. atlantis-press.com This highlights that the choice of the amine nucleophile and the fine-tuning of reaction conditions are critical for improving the efficiency of direct amination routes. Another common method for producing the amino-cyclodextrin is through the reduction of an azide precursor, a process detailed in section 2.4.2. beilstein-journals.org

Diazotization and Nucleophilic Displacement for Derivatization

The primary amino group of mono-(6-amino-6-deoxy)-β-cyclodextrin serves as a synthetic handle for further derivatization through diazotization, followed by nucleophilic displacement. This classic transformation allows the amine to be converted into an excellent leaving group (dinitrogen gas), which can then be replaced by a wide range of nucleophiles.

This strategy has been effectively employed to synthesize a series of 6-monohalo (Cl, Br, I) β-cyclodextrin derivatives. acs.orgnih.gov The general procedure involves treating the amino-cyclodextrin with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid at low temperatures (e.g., 5 °C) to form an intermediate diazonium salt. acs.orgresearchgate.net Subsequent introduction of a halide salt (e.g., NaCl, KBr, KI) allows the diazonium group to be displaced by the halide nucleophile. nih.gov

Research has shown that the reactivity and product distribution can be influenced by the specific structure of the starting amino-cyclodextrin, particularly if the other hydroxyl groups are methylated. acs.orgnih.gov For example, unsubstituted and fully permethylated amino-cyclodextrins were found to undergo rapid transformation, leading to lower yields of the desired monohalogenated product due to competing side reactions. acs.orgresearchgate.net In contrast, selectively methylated cyclodextrin amines react more slowly, resulting in a more complete and cleaner conversion to the target monohalogenated compound. acs.orgresearchgate.net In some cases, the p-toluenesulfonate counter-ion from the acid used (TsOH) can act as a competing nucleophile, leading to the formation of a monotosylated byproduct. nih.gov

Table 1: Representative Conditions for Diazotization/Nucleophilic Displacement of Amino-β-CDs
Starting Amino-CDAcidNucleophile (Halide Source)SolventObserved OutcomeReference
6-Amino-6-deoxy-β-CDTsOHNaClWaterFormation of 6-chloro-6-deoxy-β-CD and tosylated byproduct. nih.gov
6-Amino-6-deoxy-per-2,3-O-methyl-β-CDTsOHKBrWaterSlower reaction with almost complete conversion to the 6-bromo derivative. nih.govresearchgate.net
6-Amino-6-deoxy-per-6-O-methyl-β-CDTsOHKIMethanol/WaterReaction proceeds to give the 6-iodo derivative; solvent choice is critical for solubility. acs.orgnih.gov
6-Amino-6-deoxy-per-2,3,6-O-methyl-β-CDTsOHNaClAcetonitrile/WaterFast transformation with lower yields of the halogenated product. acs.orgresearchgate.net

Regioselective Control in Mono-substitution Reactions

The synthesis of mono-functionalized cyclodextrins, including the precursors to mono-(6-amino-6-deoxy)-β-cyclodextrin, hinges on achieving regioselective control. β-cyclodextrin possesses three types of hydroxyl groups (C-2, C-3, and C-6), but the primary C-6 hydroxyls are generally the most reactive and accessible for chemical modification. encyclopedia.pub

The most widely used strategy for achieving mono-substitution at the C-6 position is the monotosylation of the native β-cyclodextrin. beilstein-journals.orgmdpi.com Several factors are key to controlling this regioselectivity:

Stoichiometry : Using a limited amount of the modifying reagent (e.g., p-toluenesulfonyl chloride, TsCl) is a fundamental approach to minimize over-substitution. beilstein-journals.org

Solvent Choice : The choice of solvent plays a crucial role. Pyridine is frequently used as the solvent for tosylation reactions. beilstein-journals.orgmdpi.com It is proposed that the pyridine molecule can partially include itself within the cyclodextrin cavity, sterically hindering the secondary hydroxyls on the wider rim and selectively activating a primary C-6 hydroxyl group on the narrower rim for reaction. beilstein-journals.org The regioselectivity of other reactions has also been shown to be highly solvent-dependent; for example, the reaction of β-CD with allyl bromide yields predominantly the C-6 substituted product in DMF, but the C-2 isomer in DMSO. mdpi.com

Reaction Conditions : Controlling reaction parameters such as temperature and reaction time is essential. For instance, tosylation is often performed at low temperatures to enhance selectivity. mdpi.com

Excess of Cyclodextrin : In some synthetic procedures, using a large excess of the cyclodextrin can statistically favor the formation of mono-substituted products, simplifying the subsequent purification process. google.com

While C-6 substitution is most common, other positions can be targeted under specific conditions. For example, enzymatic methods using proteases in anhydrous media have been developed for the regioselective acylation of the C-2 secondary hydroxyl group. nih.gov However, for the synthesis of mono-(6-amino-6-deoxy)-β-cyclodextrin, the focus remains firmly on the selective activation and substitution of a single primary C-6 hydroxyl group.

Synthetic Pathways to Advanced Mono-(6-amino-6-deoxy)-β-cyclodextrin Conjugates and Architectures

Amidation and Ureation Reactions via the Amino Group

The nucleophilic primary amino group of mono-(6-amino-6-deoxy)-β-cyclodextrin is a versatile anchor point for attaching a wide variety of molecules through the formation of stable amide or urea (B33335) linkages.

Amidation reactions involve the coupling of the amino-cyclodextrin with carboxylic acids or their activated derivatives (e.g., acyl chlorides, esters). This strategy has been used to conjugate functional molecules, such as flavins, to the cyclodextrin core. nih.gov For example, the amide coupling between mono(6-amino-6-deoxy)-β-cyclodextrin and a flavin carboxylic acid creates a conjugate that can act as a monooxygenase mimic. nih.gov Another application involves polymerization, where the amino-cyclodextrin is cross-linked with a di- or poly-functional acylating agent like pyromellitic dianhydride to form water-soluble, high-molecular-weight polymers.

Ureation reactions involve the reaction of the amino group with isocyanates or other carbamoylating agents to form a urea linkage. This has been a particularly fruitful strategy for developing molecular receptors. Water-soluble, amphiphilic β-cyclodextrin derivatives bearing urea groups have been synthesized and shown to be highly effective and selective receptors for amino acids in competitive aqueous solutions. rsc.org The urea moiety can participate in hydrogen bonding interactions with the guest molecule, significantly enhancing binding affinity and selectivity compared to the native cyclodextrin. nih.gov The binding strength of these urea-functionalized cyclodextrins can be dramatically controlled by pH, making them promising for applications in biotechnology. rsc.org

"Click Chemistry" Applications Utilizing Azide Precursors

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for the efficient and specific construction of complex cyclodextrin architectures. indexcopernicus.com The key precursor for these reactions is mono-(6-azido-6-deoxy)-β-cyclodextrin (β-CD-N₃), which is the direct antecedent to the title amino compound. beilstein-journals.orgnih.gov

The synthesis of β-CD-N₃ is typically a two-step process from native β-cyclodextrin:

Tosylation : Selective monotosylation of a C-6 hydroxyl group to create mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD). rsc.org

Azidation : Nucleophilic substitution of the tosyl group with an azide ion, usually from sodium azide (NaN₃), in a polar aprotic solvent like DMF or in water. nih.govrsc.orgbeilstein-journals.org

Once synthesized, the azide group of β-CD-N₃ can be readily "clicked" with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. nih.govmedchemexpress.com This reaction forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring that covalently links the cyclodextrin to the desired molecule. This approach has been used to create a variety of conjugates, including flavin-cyclodextrin systems and fluorescently labeled cyclodextrins. nih.govindexcopernicus.com The reaction is highly efficient and specific, often proceeding in high yield under mild conditions. nih.gov Microwave irradiation has also been employed to accelerate the CuAAC reaction, reducing side reactions and improving yields. indexcopernicus.com

Finally, the azide group of β-CD-N₃ serves as a stable intermediate that can be cleanly reduced to the primary amine, mono-(6-amino-6-deoxy)-β-cyclodextrin. Common reduction methods include the Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis, or catalytic hydrogenation. beilstein-journals.orgnih.gov

Table 2: Examples of CuAAC "Click" Reactions with Mono-(6-azido-6-deoxy)-β-cyclodextrin
Alkyne ReactantCatalyst SystemSolventProduct TypeReference
Alkynylflavin (alloxazine derivative)Copper(I) iodide / DIPEADMFFlavin-cyclodextrin conjugate nih.gov
Various terminal alkynesNot specified (Microwave-assisted)Not specified1,2,3-Triazole-β-cyclodextrin derivatives indexcopernicus.com
Alkyne-functionalized urea derivativeCopper(I)Not specifiedUrea-substituted β-cyclodextrin receptor nih.gov

Synthesis of Bridged Bis-β-cyclodextrin Systems

To enhance molecular recognition and binding capabilities, two β-cyclodextrin units can be covalently linked to create "dimeric" or "bridged" bis-β-cyclodextrin systems. These structures can act as molecular tweezers, capable of simultaneously binding to two guest molecules or encapsulating a single larger guest across both cavities, often with significantly enhanced affinity and selectivity compared to the monomeric cyclodextrin.

The mono-(6-amino-6-deoxy)-β-cyclodextrin is an ideal starting point for constructing such systems. The amino group provides a reactive site for coupling with a bifunctional linker molecule. For example, a series of bridged bis(β-cyclodextrin)s have been synthesized by reacting the amino-cyclodextrin with a linker containing two reactive sites, such as N,N'-succinyldiamide or 2,2'-diselenobis(benzoyl) tethers connected by oligo(ethylenediamine) chains. acs.org

The synthesis typically involves reacting two equivalents of the amino-cyclodextrin with one equivalent of the bifunctional linker. The nature and length of the linker are critical design elements, as they dictate the distance and relative orientation of the two cyclodextrin cavities. acs.org This, in turn, strongly influences the binding properties of the final dimer. Studies have shown that the binding constants for certain guest molecules decrease as the length of the tether between the two cyclodextrin units increases. acs.org These bridged systems can also incorporate additional functionalities, such as metal-coordinating sites within the linker, to create metallobridged structures with switchable binding abilities. acs.org

Polymer Conjugation and Grafting Techniques

The functionalization of polymers with mono-(6-amino-6-deoxy)-β-cyclodextrin has garnered significant attention for the development of advanced materials with tailored properties. The primary amino group on the cyclodextrin molecule serves as a versatile handle for covalent attachment to various polymer backbones and for the initiation of polymerization reactions. These techniques facilitate the creation of a diverse range of architectures, including polymer-cyclodextrin conjugates, star polymers with a cyclodextrin core, and surface-grafted materials.

One common strategy for polymer conjugation involves the reaction of the amino group of mono-(6-amino-6-deoxy)-β-cyclodextrin with polymers containing reactive functional groups. For instance, polymers with carboxylic acid groups can be coupled with the amino-cyclodextrin using carbodiimide (B86325) chemistry. In a notable study, a thermoresponsive star copolymer was synthesized by reacting a diblock copolymer of N-isopropylacrylamide and di-methylacrylamide, possessing a terminal carboxylic acid group, with the hydroxyl groups of β-cyclodextrin using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. nih.gov While this example utilizes the hydroxyl groups, the principle is directly applicable to the more reactive primary amine of mono-(6-amino-6-deoxy)-β-cyclodextrin for forming stable amide bonds.

Another approach involves the use of crosslinking agents to create insoluble cyclodextrin-based polymers. For example, diisocyanates such as toluene-2,4-diisocyanate (TDI) have been employed to polymerize functionalized β-cyclodextrins. nih.gov The amino group of mono-(6-amino-6-deoxy)-β-cyclodextrin can readily react with the isocyanate groups to form urea linkages, leading to the formation of a cross-linked polymer network. Similarly, pyromellitic dianhydride has been used to synthesize water-soluble amino-β-cyclodextrin-based polymers through the formation of amide and carboxylic acid functionalities. nih.gov

The "grafting to" method is another prevalent technique where pre-synthesized polymers with reactive side chains are functionalized with mono-(6-amino-6-deoxy)-β-cyclodextrin. A prominent example is the modification of poly(glycidyl methacrylate) (PGMA). The epoxide rings of PGMA are susceptible to nucleophilic attack by the primary amine of the amino-cyclodextrin, resulting in the formation of a stable carbon-nitrogen bond and the grafting of the cyclodextrin onto the polymer backbone. rsc.org This method allows for good control over the grafting density and the properties of the final material.

Conversely, the "grafting from" approach utilizes the amino-cyclodextrin as an initiator for polymerization. While less common for this specific derivative, the primary amine can be modified to introduce an initiating site for techniques like ring-opening polymerization or atom transfer radical polymerization (ATRP).

Surface grafting of mono-(6-amino-6-deoxy)-β-cyclodextrin onto various substrates is also a key technique for creating functional surfaces with molecular recognition capabilities. For instance, silica (B1680970) nanoparticles embedded with silver have been functionalized with mono-6-deoxy-6-aminopropylamino-β-cyclodextrin to create a selective capturing ligand for flavonoids. nih.gov This demonstrates the potential of grafting amino-cyclodextrin derivatives onto solid supports for applications in sensing and separation.

The following tables summarize key research findings on the polymer conjugation and grafting of mono-(6-amino-6-deoxy)-β-cyclodextrin and its derivatives.

Polymer System Conjugation/Grafting Method Key Findings Reference
β-Cyclodextrin-grafted thermoresponsive diblock copolymerCondensation reaction with EDC/NHSSynthesis of star-shaped copolymers with enhanced flocculation performance for water treatment. nih.gov
Insoluble β-cyclodextrin polymerPolymerization with toluene (B28343) 2,4-diisocyanate (TDI)Formation of macroporous material for the removal of phenols and As(V) from water. nih.gov
β-Cyclodextrin-conjugated amino poly(glycerol methacrylate)sNucleophilic ring-opening of poly(glycidyl methacrylate)Creation of cationic polymers for efficient insulin (B600854) delivery with low cytotoxicity. rsc.org
Amino-β-cyclodextrin polymerCross-linking with pyromellitic dianhydrideSynthesis of a new water-soluble polyampholyte, which can form nanospheres with chitosan (B1678972). nih.gov
β-Cyclodextrin-based linear polymersCondensation with difunctionalized PEG comonomersProduction of high molecular weight, water-soluble polymers for drug delivery applications. illinois.eduillinois.edu
Mono-6-deoxy-6-aminopropylamino-β-cyclodextrin on SiO2@Ag nanoparticlesSurface functionalizationDevelopment of a selective capturing ligand for the detection of flavonoids. nih.gov
Reactant 1 Reactant 2 Methodology Product Reference
Mono-(6-amino-6-deoxy)-β-cyclodextrinPoly(glycidyl methacrylate)Nucleophilic additionβ-Cyclodextrin-grafted poly(glycerol methacrylate) rsc.org
Mono-(6-amino-6-deoxy)-β-cyclodextrinPyromellitic dianhydridePolycondensationWater-soluble amino-β-cyclodextrin polymer nih.gov
6A,6D-Bis-(2-amino-2-carboxylethylthio)-6A,6D-dideoxy-β-cyclodextrinDifunctionalized PEGPolycondensationLinear, high molecular weight β-cyclodextrin-based polymer illinois.eduillinois.edu
Tosyl-β-cyclodextrinPropane-1,3-diamineNucleophilic substitutionMono-6-deoxy-6-aminopropylamino-β-cyclodextrin nih.gov
Mono(6-amino-6-deoxy)-β-cyclodextrinBenzyl N-benzyloxycarbonylamino-α-glutamateAmide coupling (DCC/HOBt)Mono[N-(4-amino 4-carboxy butyryl)amino]-6-deoxy β-cyclodextrin google.com

Supramolecular Chemistry and Host Guest Interactions of Mono 6 Amino 6 Deoxy β Cyclodextrin

Fundamental Principles Governing Inclusion Complexation

Inclusion complexation is the fundamental process wherein a "guest" molecule is encapsulated within the cavity of a "host" molecule, such as Mono-(6-amino-6-deoxy)-β-cyclodextrin. oatext.com This phenomenon is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov The unique truncated cone structure of the cyclodextrin (B1172386), featuring a hydrophobic inner cavity and a hydrophilic exterior, is the primary driver for encapsulating nonpolar or poorly water-soluble guest molecules. oatext.comnih.gov

The intrinsic cavity of the parent β-cyclodextrin, with a diameter of approximately 6.0-6.5 Å, is suitable for encapsulating a wide range of small organic molecules. oatext.com However, the true versatility of Mono-(6-amino-6-deoxy)-β-cyclodextrin lies in the strategic placement of the amino group at the C-6 position, which is located at the smaller, primary rim of the cyclodextrin torus. nih.gov

This modification imparts several key features:

Enhanced Interaction Sites: The amino group provides an additional site for hydrogen bonding, which can contribute to the stability of the host-guest complex.

pH-Responsiveness: The amino group is basic and can be protonated under acidic conditions (pKa dependent) to form a cationic ammonium (B1175870) group (-NH3+). cyclo-dextrin.com This introduces a positive charge at the rim of the cavity, enabling strong electrostatic interactions with anionic or negatively charged guest molecules, thereby enhancing binding affinity and selectivity. cyclo-dextrin.com

Chiral Environment: The introduction of a functional group on the chiral cyclodextrin framework can enhance its stereoselectivity, creating a more defined chiral environment for the recognition and separation of enantiomers. mdpi.com

Intermediate for Further Synthesis: The primary amino group is a versatile chemical handle, serving as a key intermediate for synthesizing more complex and tailored cyclodextrin derivatives through reactions with various electrophiles. cyclo-dextrin.comnih.gov

The formation of an inclusion complex is an equilibrium process, characterized by thermodynamic and kinetic parameters that define its stability and the speed at which it forms and dissociates.

Thermodynamics: The stability of the complex is quantified by the stability constant (K) or association constant (Ka). A higher K value indicates a more stable complex. The process is governed by changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A negative ΔG° indicates a spontaneous complexation process. The enthalpy change (ΔH°) reflects the energy changes from the formation of non-covalent bonds, while the entropy change (TΔS°) is often driven by the release of high-energy water molecules from the cyclodextrin cavity. A study on the complexation thermodynamics of 6-amino-6-deoxy-β-CD with various guests revealed that complexation is consistently more favorable in deuterium (B1214612) oxide (D2O) than in hydrogen oxide (H2O), with affinities being 5-20% higher. researchgate.net This enhancement is correlated with the hydration shell of the guest molecule. researchgate.net

Kinetics: The kinetics of complexation are described by the forward rate constant (kf) for complex formation and the backward rate constant (kb) for complex dissociation. mdpi.com These rates determine how quickly the host-guest system reaches equilibrium. Techniques like ultrasonic relaxation spectroscopy can be employed to study these rapid processes. mdpi.com For instance, studies on the complexation of β-cyclodextrin with asparagine enantiomers have determined the specific rate constants for the formation and dissociation of the inclusion complexes, highlighting the dynamic nature of these interactions. mdpi.com

Table 1: Thermodynamic Parameters for Complexation of 6-amino-6-deoxy-β-cyclodextrin with Guest Molecules This table outlines the thermodynamic parameters for the complexation of 6-amino-6-deoxy-β-cyclodextrin with various guest molecules in different solvents, as determined by titration microcalorimetry. Data adapted from a study by Rekharsky and Inoue. researchgate.net

Guest MoleculeSolventStability Constant (K)ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Neutral GuestsH₂OVariesVariesVariesVaries
Neutral GuestsD₂O5-20% Higher than H₂OMore NegativeVariesVaries
Charged GuestsH₂OVariesVariesVariesVaries
Charged GuestsD₂O5-20% Higher than H₂OMore NegativeVariesVaries
Deuterated GuestsH₂O/D₂O5-15% Lower than non-deuteratedLess NegativeVariesVaries

Specificity and selectivity are hallmarks of cyclodextrin chemistry, referring to the ability of a host to bind preferentially with a particular guest or a class of guests over others. oatext.com For Mono-(6-amino-6-deoxy)-β-cyclodextrin, these properties are governed by:

Size and Shape Complementarity: The guest molecule must have dimensions that are compatible with the β-cyclodextrin cavity for stable inclusion to occur. oatext.com

Intermolecular Interactions: The amino group significantly enhances selectivity. For example, a derivative, mono-6-deoxy-6-aminopropylamino-β-cyclodextrin, demonstrated high selectivity in capturing flavonoids like quercetin (B1663063) and myricetin (B1677590) over structurally similar molecules such as naringenin (B18129) and apigenin (B1666066). nih.gov This selectivity was attributed to the specific interactions between the host's functional group and the number and position of hydroxyl groups on the flavonoid guests. nih.gov

pH Control: The ability to protonate the amino group allows for tunable selectivity. At a pH where the amino group is charged, the host will show a marked preference for anionic guests, adding a layer of controllable selectivity that is absent in the native cyclodextrin.

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Mono-(6-amino-6-deoxy)-β-cyclodextrin is an effective agent for molecular recognition due to its defined chiral cavity and the interactive amino functionality. nih.gov

The modified cyclodextrin has shown a strong ability to form stable inclusion complexes with a variety of organic and bioactive compounds, which is crucial for applications in sensing, catalysis, and drug delivery. nih.govnih.gov The amino group often plays a pivotal role in stabilizing these complexes.

Research has demonstrated successful encapsulation and recognition of several compounds:

Flavonoids: Mono-6-deoxy-6-aminopropylamino-β-cyclodextrin has been used to selectively capture quercetin and myricetin, differentiating them from other flavonoids like apigenin and naringenin. nih.gov This selective recognition is critical for developing sensors and separation methods for these beneficial bioactive compounds. nih.gov

Curcumin: Amino-modified γ-cyclodextrins have been shown to effectively encapsulate curcumin, a highly hydrophobic natural compound, with a formation constant of 6.70 ± 1.02 mM⁻¹ for mono-6-amino-6-deoxy-γ-cyclodextrin. nih.gov This indicates that the amino modification does not hinder, and can even assist in, the complexation of such molecules. nih.gov

Fluorescent Probes: The parent compound, 6-Monoamino-β-cyclodextrin, has been utilized as a foundational component in the synthesis of fluorescent sensors designed for molecular recognition. cymitquimica.com

Table 2: Examples of Bioactive Compounds Complexed with Amino-Cyclodextrin Derivatives This table provides examples of bioactive guest molecules that form inclusion complexes with amino-functionalized cyclodextrins and the observed selectivity.

Host MoleculeGuest MoleculeSelectivity/FindingReference
Mono-6-deoxy-6-aminopropylamino-β-cyclodextrinQuercetin, MyricetinHigh selectivity over Naringenin and Apigenin nih.gov
Mono-6-amino-6-deoxy-γ-cyclodextrinCurcuminFormation constant (K_f) of 6.70 ± 1.02 mM⁻¹ nih.gov

Chiral recognition—the ability to differentiate between enantiomers (non-superimposable mirror-image molecules)—is one of the most significant applications of cyclodextrin derivatives. nih.govmdpi.com Mono-(6-amino-6-deoxy)-β-cyclodextrin and its derivatives serve as effective chiral selectors in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.govspringernature.com

The mechanism of chiral recognition involves a three-point interaction model, where multiple simultaneous non-covalent interactions between the host and one enantiomer lead to a more stable diastereomeric complex compared to the other enantiomer. The amino group on the cyclodextrin contributes to this process by providing an additional interaction point (e.g., hydrogen bonding or electrostatic attraction), which can amplify the subtle energetic differences between the two diastereomeric complexes.

Derivatives of Mono-(6-amino-6-deoxy)-β-cyclodextrin have been successfully used to separate the enantiomers of various classes of compounds.

Table 3: Enantiomeric Separations Achieved Using Mono-(6-amino-6-deoxy)-β-cyclodextrin Derivatives This table lists various racemic compounds that have been successfully separated into their constituent enantiomers using chiral stationary phases or selectors based on amino-functionalized β-cyclodextrins.

Racemic Compound ClassSpecific ExamplesTechniqueHost DerivativeReference
Alcohols1-(p-bromophenyl)ethanolHPLCMono(6A-N-allylamino-6A-deoxy)permethylated β-CD nih.gov
AntihistaminesBromopheniramineHPLCMono(6A-N-allylamino-6A-deoxy)permethylated β-CD nih.gov
AnticoagulantsWarfarinHPLCMono(6A-N-allylamino-6A-deoxy)permethylated β-CD nih.gov
NSAIDsSuprofenHPLCMono(6A-N-allylamino-6A-deoxy)permethylated β-CD nih.gov
FlavanonesVariousHPLCMono(6A-N-allylamino-6A-deoxy)permethylated β-CD nih.gov
Amino AcidsDansyl amino acids, D,L-tyrosineHPLC, CE6-monodeoxy-6-monoamino-β-CD derivatives, L-Val-β-CD mdpi.combit.edu.cn

Multi-point Recognition and Cooperative Binding in Supramolecular Assemblies

The primary mode of interaction is the inclusion of a suitably sized lipophilic guest molecule or moiety within the relatively nonpolar interior of the β-cyclodextrin cavity. nih.gov This is complemented by a secondary interaction involving the amino group. This group can act as a hydrogen bond donor or, when protonated, as a site for electrostatic interactions. This dual-nature allows for the recognition of guest molecules that possess both hydrophobic parts and a site capable of hydrogen bonding or ionic interaction. For instance, the complexation of aromatic amino acids can be understood through a three-point recognition model, involving the hydrophobic side chain's inclusion and interactions with the guest's charged amino and carboxyl groups. nih.gov

This cooperative effect has been observed in the binding of various guests, including p-nitroaniline derivatives and certain amino acids. researchgate.net The presence of the amino group introduces an additional binding vector compared to native β-cyclodextrin, enhancing both the affinity and selectivity for specific guests. For example, functionalizing surfaces with mono-(6-amino-6-deoxy)-β-cyclodextrin derivatives has been shown to enhance the selective capture of flavonoids like quercetin and myricetin from a mixture of structurally similar compounds. nih.gov This selectivity is attributed to the specific interactions, including hydrogen bonds and van der Waals forces, between the flavonoid's hydroxyl groups and the host's amino-functionalized structure. nih.gov The aggregation of these modified cyclodextrins can also lead to cooperative binding phenomena. acs.org

Mechanisms of Host-Guest Complexation and Interaction Modulation

Influence of the Protonated Amino Group on Binding Interactions

The primary amino group of mono-(6-amino-6-deoxy)-β-cyclodextrin is a key modulator of its binding behavior, primarily through its ability to become protonated. In neutral or acidic aqueous solutions, the amino group (–NH₂) accepts a proton to form a cationic ammonium group (–NH₃⁺). cyclo-dextrin.com This transformation has a profound influence on the host's interaction with guest molecules, particularly those bearing a negative charge.

The presence of a positive charge on the primary rim of the cyclodextrin significantly enhances its binding affinity for anionic guests through strong electrostatic or Coulombic interactions. researchgate.netresearchgate.net This effect is clearly demonstrated by comparing the binding constants of the amino-functionalized cyclodextrin with its neutral parent, β-cyclodextrin. The stability of complexes with anionic species, such as carboxylates or sulfonates, is markedly increased. researchgate.net

The pH of the medium is therefore a critical experimental parameter that can be used to switch or tune the binding strength. researchgate.netptfarm.pl At high pH, the amino group is in its neutral form, and binding is dominated by hydrophobic and van der Waals interactions. As the pH is lowered, protonation occurs, introducing a strong electrostatic attraction for anionic guests, which works in concert with the hydrophobic inclusion. nih.gov This pH-dependent behavior allows for the controlled association and dissociation of guest molecules, a feature that is highly desirable in applications like drug delivery and chemical separations. nih.govnih.gov Studies on guests like trifluoperazine (B1681574) have shown that the stability of its complexes with β-cyclodextrin derivatives is highly dependent on the pH and the charge state of the guest molecule. ptfarm.pl

Guest TypepH ConditionDominant Interaction with Amino GroupBinding Affinity
AnionicAcidic / NeutralElectrostatic (Ionic)Enhanced
NeutralAnyHydrogen BondingModerate
AnionicBasicHydrogen BondingReduced (compared to acidic)

Self-inclusion and Conformational Preferences of Modified Cyclodextrins

The introduction of a substituent onto the cyclodextrin framework can lead to intramolecular self-inclusion, where the appended group folds back to occupy the host's own cavity. While this phenomenon is observed for several monosubstituted β-cyclodextrins, particularly those with aromatic moieties, the behavior of mono-(6-amino-6-deoxy)-β-cyclodextrin is more nuanced. acs.orgntu.edu.sg

Detailed NMR studies on closely related derivatives, such as mono-6-modified-β-cyclodextrins with N-attached aminobenzoic acids, have shown that in aqueous solution, significant self-inclusion does not occur. acs.org Instead, the substituent resides outside the cavity, with its conformation dictated by interactions with the primary hydroxyl groups on the rim of the cyclodextrin. acs.org For example, the ortho- and meta-isomers of aminobenzoic acid derivatives position their substituent over the primary side, stabilized by hydrogen bonding with neighboring hydroxyl groups. acs.org The para-isomer also orients its aromatic ring over the primary side, but its hydrophilic carboxyl group remains exposed to the aqueous environment. acs.org

This preference to avoid self-inclusion in solution makes the cavity fully available for binding external guest molecules. The conformation of the cyclodextrin macrocycle itself is known to be flexible, a key property for the inclusion and release of guests. mdpi.com However, in the solid crystalline state, the conformational preference can change, and intermolecular inclusion, where the substituent of one host enters the cavity of an adjacent host, can occur to stabilize the crystal lattice. acs.org

Ionic Interactions and Electrostatic Contributions to Complex Stability

Electrostatic forces are a major contributor to the stability of complexes formed by mono-(6-amino-6-deoxy)-β-cyclodextrin, especially when interacting with charged guest molecules. rsc.org The primary amino group, when protonated to –NH₃⁺ at neutral or acidic pH, introduces a localized positive charge at the primary face of the cyclodextrin torus. cyclo-dextrin.com

Thermodynamic studies have quantified this effect, revealing that the electrostatic contribution can be a dominant factor in the stabilization of the complex. researchgate.net For instance, the binding of protonated heptakis(6-amino-6-deoxy)-β-cyclodextrin with anionic forms of N-acetylated amino acids involves cooperative participation from both inclusion and intermolecular Coulombic interactions. researchgate.net The interplay between hydrophobic and electrostatic forces allows for a high degree of molecular recognition, enabling the host to selectively bind guests that have both a nonpolar region to fit the cavity and an anionic group to interact with the ammonium moiety. nih.gov

Hydrogen Bonding and Hydrophobic Driving Forces in Binding

The formation of an inclusion complex between mono-(6-amino-6-deoxy)-β-cyclodextrin and a guest molecule is fundamentally driven by a combination of hydrophobic interactions and hydrogen bonding. rsc.orgresearchgate.net

Hydrophobic Interactions: The primary driving force for complexation is the hydrophobic effect. cyclo-dextrin.comnih.gov The interior of the β-cyclodextrin cavity is relatively apolar compared to the surrounding aqueous environment. The displacement of "high-energy" water molecules from this cavity upon the inclusion of a nonpolar guest molecule is an entropically favorable process, contributing significantly to the negative Gibbs free energy of complex formation. rsc.orgnih.gov The optimal geometric fit between the guest's hydrophobic portion and the host's cavity maximizes van der Waals interactions, further stabilizing the complex. nih.gov

The combination of these forces—hydrophobic inclusion providing the initial impetus for complexation and hydrogen bonding providing specificity and additional stability—allows mono-(6-amino-6-deoxy)-β-cyclodextrin to act as a versatile and effective molecular host.

Interaction ForceDescriptionLocation of InteractionPrimary Contribution
Hydrophobic Interaction Entropically driven inclusion of a nonpolar guest by displacing water from the cavity.Inner CavityInitial Binding & Stability
van der Waals Forces Weak, short-range attractions between the guest and the inner surface of the host cavity.Inner CavityGeometric Fit & Stability
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Hydroxyl Rims, Amino GroupSpecificity & Stability
Electrostatic Interaction Strong attraction between the protonated amino group (NH₃⁺) and an anionic guest.C-6 Amino GroupEnhanced binding of charged guests

Advanced Spectroscopic and Analytical Characterization of Mono 6 Amino 6 Deoxy β Cyclodextrin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural and functional analysis of mono-(6-amino-6-deoxy)-β-cyclodextrin systems. Its versatility allows for detailed investigation ranging from primary structure confirmation to the subtle dynamics of molecular recognition.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for the unequivocal structural confirmation and regiochemical assignment of mono-(6-amino-6-deoxy)-β-cyclodextrin. The synthesis of this compound involves selective modification of one of the primary hydroxyl groups of the native β-cyclodextrin, making the verification of the substitution pattern crucial. nih.govnih.govnih.gov

In the ¹H NMR spectrum of mono-(6-amino-6-deoxy)-β-cyclodextrin, the introduction of the amino group at the C6 position induces characteristic shifts in the signals of the adjacent protons, particularly H5 and H6, of the substituted glucopyranose unit. researchgate.net However, due to the complexity and overlap of proton signals in the cyclodextrin (B1172386) macrocycle, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often essential for unambiguous assignment. mdpi.comicmpp.ro These techniques allow for the correlation of proton and carbon signals, providing a detailed map of the molecular structure and confirming the singular substitution at the C6 position. For instance, the HMBC spectrum can show long-range correlations between the C6 carbon and protons on the amino group, definitively establishing the point of modification. mdpi.com The successful synthesis of mono-6-amino-6-deoxy-cyclodextrins has been confirmed using these NMR methods. nih.govmdpi.com

The following table summarizes typical ¹H NMR chemical shift assignments for mono-(6-amino-6-deoxy)-β-cyclodextrin, although specific values may vary depending on the solvent and experimental conditions.

ProtonTypical Chemical Shift (ppm)
H1~5.0
H2~3.6
H3~3.8
H4~3.5
H5~3.7
H6 (substituted)Shifted compared to native β-CD
H6 (unsubstituted)~3.8

Table 1: Illustrative ¹H NMR Chemical Shifts for Mono-(6-amino-6-deoxy)-β-cyclodextrin.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying the formation and size of supramolecular assemblies in solution. core.ac.uk By measuring the diffusion coefficients of molecules, DOSY can differentiate between free and complexed species. In the context of mono-(6-amino-6-deoxy)-β-cyclodextrin, DOSY is employed to characterize the formation of host-guest inclusion complexes. scispace.commdpi.com

When a guest molecule is encapsulated within the cyclodextrin cavity, the resulting complex will have a larger hydrodynamic radius and thus a slower diffusion rate than the free guest molecule. nih.gov This change in diffusion coefficient provides direct evidence of complex formation. DOSY titrations, where the concentration of the cyclodextrin is varied, can be used to determine the stoichiometry and association constants of the inclusion complexes. mdpi.com This method is particularly advantageous for studying complexes with large molecules or polymers where traditional methods based on chemical shift changes may be less reliable. scispace.com For example, studies have utilized DOSY to determine the association constants between cyclodextrin polymers and guest molecules, demonstrating a significant increase in binding affinity upon polymerization. acs.orgacs.org

SpeciesDiffusion Coefficient (D) (m²/s)
Free Guest MoleculeHigher D value
Mono-(6-amino-6-deoxy)-β-cyclodextrinIntermediate D value
Host-Guest ComplexLower D value

Table 2: Conceptual Representation of Diffusion Coefficients in a DOSY Experiment.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a 2D NMR technique that provides information about the spatial proximity of protons that are close in space but not necessarily through chemical bonds. researchgate.net This makes it an invaluable tool for elucidating the geometry and orientation of guest molecules within the cyclodextrin cavity. nih.gov

In a ROESY experiment, cross-peaks are observed between protons of the host (mono-(6-amino-6-deoxy)-β-cyclodextrin) and the guest molecule that are within a certain distance (typically < 4-5 Å). researchgate.net The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative determination of intermolecular distances. By analyzing the pattern of ROESY cross-peaks between specific protons of the cyclodextrin (e.g., the inner cavity protons H3 and H5) and the guest molecule, the mode of inclusion and the specific orientation of the guest can be determined. nih.govscilit.comnih.govdtu.dk For instance, the observation of strong ROEs between the aromatic protons of a guest and the H3 and H5 protons of the cyclodextrin cavity would indicate deep inclusion of the aromatic ring. nih.govnih.gov

Interacting ProtonsExpected ROESY Cross-PeakImplication
Guest Proton & CD H3/H5PresentGuest is inside the CD cavity.
Guest Proton & CD H1/H2/H4Absent or WeakGuest is not located near the outer surface of the CD.

Table 3: Interpretation of ROESY Cross-Peaks for Host-Guest Complexation.

Optical Spectroscopic Techniques

Optical spectroscopy provides complementary information to NMR by probing the electronic transitions of molecules, which are often sensitive to the local environment. These techniques are particularly useful for studying complexation and binding dynamics.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique to study the formation of inclusion complexes between cyclodextrins and guest molecules that possess a chromophore. rsc.org The principle behind this method is that the transfer of a guest molecule from a polar aqueous environment to the relatively nonpolar interior of the cyclodextrin cavity can lead to changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. analis.com.my

By systematically varying the concentration of mono-(6-amino-6-deoxy)-β-cyclodextrin while keeping the guest concentration constant, a series of UV-Vis spectra can be recorded. The changes in absorbance can then be used to determine the stoichiometry and the association constant (Kₐ) of the complex. nih.govresearchgate.net A common method for this is the Benesi-Hildebrand plot, which linearizes the relationship between the change in absorbance and the cyclodextrin concentration for a 1:1 complex. researchgate.netresearchgate.netwikipedia.org The stoichiometry of the complex can also be determined using the continuous variation method (Job's plot). researchgate.net

ParameterDescription
ΔA Change in absorbance of the guest upon addition of the cyclodextrin.
[H]₀ Initial concentration of the host (cyclodextrin).
[G]₀ Initial concentration of the guest.
Kₐ Association constant of the host-guest complex.
Δε Difference in molar absorptivity between the complexed and free guest.

Table 4: Key Parameters in UV-Vis Spectrophotometric Titration for Complexation Studies.

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of fluorescent guest molecules to cyclodextrins. researchgate.net The fluorescence properties of a molecule, including its emission intensity and maximum emission wavelength, are often highly dependent on the polarity of its microenvironment. The hydrophobic interior of the cyclodextrin cavity provides a different environment compared to the bulk aqueous solution, leading to changes in the fluorescence of an included guest. nankai.edu.cn

Fluorescence lifetime measurements provide further insights into the dynamics of binding. optica.orgdtic.mildtic.mil The fluorescence lifetime of a molecule is the average time it spends in the excited state before returning to the ground state. nih.gov The formation of an inclusion complex can alter the fluorescence lifetime of the guest molecule. optica.orgdtic.mil By analyzing the fluorescence decay curves at different cyclodextrin concentrations, it is possible to distinguish between free and complexed guest molecules and to determine the binding constants and stoichiometry of the complex. optica.orgdtic.mil These measurements can also provide information on the heterogeneity of the binding sites and the presence of different types of complexes. acs.org

ParameterChange upon ComplexationInformation Gained
Fluorescence Intensity Increase or DecreaseEvidence of complex formation, binding constant.
Emission Wavelength (λₑₘ) Shift (blue or red)Information about the polarity of the binding site.
Fluorescence Lifetime (τ) Change (increase or decrease)Confirmation of complexation, binding dynamics.

Table 5: Probing Host-Guest Interactions with Fluorescence Spectroscopy.

Circular Dichroism (CD) Spectrometry for Chiral Recognition and Conformational Changes

Circular dichroism (CD) spectrometry is a powerful technique for investigating the chiral recognition capabilities and guest-induced conformational shifts in mono-(6-amino-6-deoxy)-β-cyclodextrin. The intrinsic chirality of the cyclodextrin macrocycle, coupled with the introduction of the amino group, creates a unique environment for stereoselective interactions.

Furthermore, CD spectroscopy can monitor conformational changes in the cyclodextrin host itself upon guest binding. Research on various 6-monosubstituted cyclodextrins shows that changes in the CD spectra upon complexation indicate conformational adjustments around the substituent. elsevier.com These shifts are dependent on the size and shape of the guest molecule, highlighting the flexibility of the cyclodextrin structure. elsevier.com In some cases, the introduction of a chromophoric or pyridinio group onto the cyclodextrin allows for the sensitive detection of these conformational changes and can even switch the enantiomeric preference for guest binding. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Complexes and Derivatives

X-ray crystallography provides definitive, atomic-level insight into the three-dimensional structure of mono-(6-amino-6-deoxy)-β-cyclodextrin and its inclusion complexes in the solid state. This technique is crucial for understanding the precise geometry of host-guest interactions, the conformation of the cyclodextrin, and the packing arrangement of the molecules in a crystal lattice.

Crystal structure analyses of several 6-monosubstituted amino-β-cyclodextrins reveal that they often form one-dimensional polymeric chains through a self-assembly process where the substituent group of one cyclodextrin inserts into the cavity of an adjacent molecule. rsc.org This intermolecular inclusion can lead to different packing arrangements, such as helical or linear stacking, which are regulated by the chemical and physical properties of the substituent. rsc.org For example, linear and flexible substituents tend to favor helical arrangements, while planar and rigid groups can lead to more varied linear or cage-type structures. rsc.org

When forming a complex with a guest molecule, the guest is typically located within the cyclodextrin's central cavity. The crystal structure of an α-cyclodextrin complex with m-nitroaniline, for instance, shows the nitrophenyl group included in the cavity, while the amino group protrudes and forms hydrogen bonds with an adjacent cyclodextrin molecule. oup.com This detailed structural information, including bond lengths, angles, and intermolecular contacts, is invaluable for validating and interpreting data from other analytical methods and for designing new cyclodextrin-based systems.

Below is a table summarizing crystallographic data for a related β-cyclodextrin complex.

Parameter Value Reference
Crystal SystemMonoclinic capes.gov.br
Space GroupP2₁ capes.gov.br
a (Å)15.285 capes.gov.br
b (Å)10.345 capes.gov.br
c (Å)20.118 capes.gov.br
β (°)102.14 capes.gov.br
Z (molecules/unit cell)2 capes.gov.br

Table 1: Representative Crystallographic Data for a β-Cyclodextrin-Hexamethylenetetramine Complex.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential tool for the characterization of mono-(6-amino-6-deoxy)-β-cyclodextrin, primarily used to confirm its molecular weight and assess the purity of the synthesized product. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing these large, non-volatile molecules without causing significant fragmentation. nih.govintelcentru.ro

In a typical ESI-MS analysis, the compound is detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or lithium [M+Li]⁺. intelcentru.rodshs-koeln.de For mono-(6-amino-6-deoxy)-β-cyclodextrin (molecular weight ≈ 1133.2 Da), the mass spectrum would show a prominent peak corresponding to its molecular ion, confirming the successful synthesis and modification of the native β-cyclodextrin. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental composition. acs.org

MS is also invaluable for assessing purity. The presence of peaks corresponding to native β-cyclodextrin (Mw ≈ 1135 Da) or di-substituted derivatives would indicate an impure sample. nih.gov Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they first separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of impurities. dshs-koeln.de Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the identity of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability of Complexes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of mono-(6-amino-6-deoxy)-β-cyclodextrin and its inclusion complexes. These methods provide critical information on how the complexation affects properties like decomposition temperature and phase transitions.

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal degradation profile. Native β-cyclodextrin typically decomposes in a major step between 252°C and 400°C. researchgate.netnih.gov The introduction of an amino group can alter this profile. Studies on amino-substituted γ-cyclodextrins have shown that chemical modification can decrease the decomposition temperature compared to the native form. mdpi.com For example, γ-CD-NH₂ starts to decompose at 306°C, whereas native γ-CD begins to decompose at 313°C. mdpi.com The formation of an inclusion complex often enhances the thermal stability of the guest molecule. nih.gov

DSC measures the heat flow into or out of a sample during a temperature change. This technique can detect phase transitions such as melting, crystallization, and glass transitions. The DSC thermogram of a physical mixture of a guest and cyclodextrin will show the characteristic thermal events of both individual components. However, in a true inclusion complex, the endothermic peak corresponding to the melting of the guest molecule often shifts, broadens, or disappears entirely, providing strong evidence of complex formation. nih.gov

The table below presents decomposition temperatures for native and amino-modified cyclodextrins.

Compound Decomposition Start Temperature (°C) Reference
Native γ-Cyclodextrin313.0 mdpi.com
Mono-(6-amino-6-deoxy)-γ-cyclodextrin306.0 mdpi.com
Mono-(6-deoxy-6-ethanolamine)-γ-cyclodextrin302.0 mdpi.com
Mono-(6-deoxy-6-aminoethylamino)-γ-cyclodextrin286.8 mdpi.com

Table 2: TGA Decomposition Data for γ-Cyclodextrin and its Amino Derivatives.

Surface-Sensitive Analytical Techniques

Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time technique used to study the adsorption of molecules onto surfaces. While specific QCM studies focusing exclusively on mono-(6-amino-6-deoxy)-β-cyclodextrin are not widely documented in the provided results, the principles of the technique are applicable. By immobilizing this amino-functionalized cyclodextrin onto the surface of a QCM sensor, one can monitor the binding of guest molecules from a solution or gas phase.

The QCM measures a change in the resonant frequency of a quartz crystal, which is directly proportional to a change in mass on its surface. This allows for the quantitative analysis of adsorption kinetics and the affinity of guest molecules for the cyclodextrin-modified surface. The amino group on the cyclodextrin provides a reactive handle for covalent attachment to the sensor surface, creating a stable and well-defined interface for binding studies. Such a setup could be used to screen for molecules that bind strongly to the cyclodextrin cavity, making it a valuable tool in sensor development and for studying host-guest interactions at interfaces.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface morphology of materials at the nanometer scale. It is particularly useful for characterizing surfaces that have been modified with mono-(6-amino-6-deoxy)-β-cyclodextrin.

When this cyclodextrin derivative is used to create self-assembled monolayers (SAMs) or is incorporated into polymer films, AFM can provide detailed topographical information. nih.gov For example, AFM images can reveal the packing and organization of the cyclodextrin molecules on a substrate, such as gold or silica (B1680970). researchgate.net The images can show whether a smooth, uniform monolayer has formed or if aggregates are present. nih.govresearchgate.net Changes in surface roughness upon modification can be quantified, providing evidence of successful surface functionalization.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When Mono-(6-amino-6-deoxy)-β-cyclodextrin is immobilized onto a substrate, XPS is an invaluable tool for confirming the success of the functionalization and for characterizing the resulting surface layer.

The analysis relies on irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The successful grafting of amino-cyclodextrin onto a surface is typically confirmed by the appearance of a distinct nitrogen peak (N1s) in the XPS survey spectrum, which is absent on the unmodified substrate. nih.govresearchgate.net

In studies involving the functionalization of silicon oxide surfaces with aminated cyclodextrins, such as the closely related compound per-6-amino-β-cyclodextrin, XPS is used to follow each step of the modification process. nih.gov For instance, after an initial surface modification to introduce amine groups, followed by linking molecules and finally the amino-cyclodextrin, XPS provides evidence of a densely packed cyclodextrin layer. nih.gov The high-resolution spectra of the core levels (e.g., C1s, O1s, N1s, Si2p) can be deconvoluted to reveal the different chemical bonds present on the surface. The appearance of specific peaks, such as the N1s peak from the amino group of the cyclodextrin, provides direct evidence of its presence on the surface. researchgate.net

The elemental composition derived from XPS analysis allows for the quantification of surface coverage. The atomic ratios of key elements, such as Nitrogen/Silicon (N/Si) or Nitrogen/Carbon (N/C), are used to assess the density and uniformity of the immobilized cyclodextrin layer.

Interactive Data Table: Illustrative XPS Surface Composition Data

The following table illustrates typical data obtained from XPS analysis of a silicon substrate at different stages of functionalization with an amino-cyclodextrin derivative. The data is based on findings for related systems and serves to demonstrate the utility of the technique. nih.gov

Surface Modification StageC (at%)N (at%)O (at%)Si (at%)Key Observation
Bare Silicon Wafer (SiO₂)505540Absence of Nitrogen.
Amine-silanized Surface1554535Appearance of N1s peak.
After Linker Attachment2584027Increase in Carbon and Nitrogen content.
Final Amino-Cyclodextrin Surface4512358Significant increase in C and N, decrease in Si signal due to layer thickness.

Contact Angle Measurements for Surface Wettability

Contact angle goniometry is a surface analysis technique used to measure the wettability of a solid surface. It is determined by measuring the angle where a liquid-vapor interface meets a solid surface. This measurement provides critical information about the surface's hydrophilicity or hydrophobicity, which is directly influenced by the surface's chemical composition and topography.

The functionalization of a surface with Mono-(6-amino-6-deoxy)-β-cyclodextrin alters its surface energy and, consequently, its wettability. The exterior of the β-cyclodextrin molecule is hydrophilic due to the presence of numerous hydroxyl groups. The introduction of an amino group at the 6-position further influences the surface's interaction with water.

Studies on silicon oxide surfaces modified with monolayers of per-6-amino-β-cyclodextrin have utilized contact angle measurements to characterize the changes in surface properties at each step of the synthesis. nih.gov Typically, a clean silicon oxide surface is relatively hydrophilic. Subsequent modification steps, such as the introduction of linker molecules and the final attachment of the amino-cyclodextrin, lead to distinct changes in the water contact angle, confirming the chemical transformation of the surface. The final cyclodextrin-coated surface is expected to exhibit hydrophilic characteristics due to the exposed hydroxyl and amino groups.

The change in wettability not only confirms the successful immobilization of the cyclodextrin but also has significant implications for the intended application of the functionalized surface, such as its ability to interact with aqueous media for pollutant capture or in biological applications. uchile.cl

Interactive Data Table: Illustrative Water Contact Angle Data

This table presents representative water contact angle measurements for a silicon substrate during a multi-step functionalization process with an amino-cyclodextrin derivative, as described in the literature for analogous systems. nih.gov

Surface Modification StageWater Contact Angle (θ)Surface Character
Bare Silicon Wafer (SiO₂)~30°Hydrophilic
Amine-silanized Surface~65°Moderately Hydrophobic
After Linker Attachment~75°Hydrophobic
Final Amino-Cyclodextrin Surface~40°Hydrophilic

Theoretical and Computational Investigations of Mono 6 Amino 6 Deoxy β Cyclodextrin Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Host-Guest Systems

Molecular dynamics (MD) simulations are a cornerstone in the computational analysis of cyclodextrin (B1172386) complexes, providing insights into their dynamic behavior that are often inaccessible through experimental means alone. nih.gov These simulations model the movement of atoms over time, allowing for the observation of processes such as the formation and dissociation of host-guest complexes, as well as the conformational flexibility of the molecules involved. nih.gov

Simulating Inclusion and Dissociation Processes

MD simulations can elucidate the pathways and mechanisms of a guest molecule entering and exiting the cavity of mono-(6-amino-6-deoxy)-β-cyclodextrin. By simulating the system in a solvent environment, typically water, researchers can observe the step-by-step process of complexation. This includes the initial random approach of the guest molecule, the displacement of water molecules from the hydrophobic cavity of the cyclodextrin, and the final stabilization of the guest within the host.

The simulations can also be used to study the dissociation process, providing information on the stability of the complex and the residence time of the guest within the cavity. Advanced simulation techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be employed to calculate the potential of mean force (PMF) along the inclusion/dissociation pathway, yielding a quantitative measure of the free energy barrier for these processes.

Conformational Analysis and Flexibility of the Macrocycle and Amino Group

The amino group itself introduces additional degrees of freedom. Its orientation and interaction with the rest of the cyclodextrin, the solvent, and potential guest molecules can be monitored throughout the simulation. This is crucial as the amino group can participate in hydrogen bonding and electrostatic interactions, which can significantly affect the binding of guest molecules. For monosubstituted cyclohexanes, it is a general principle that substituents preferentially adopt an equatorial position to minimize steric hindrance. libretexts.orglibretexts.orgspcmc.ac.inopenstax.org MD simulations can determine the conformational preference of the amino-substituted glucose unit within the cyclodextrin structure.

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic properties and energetics of molecular systems. These methods are invaluable for studying the nature of interactions between mono-(6-amino-6-deoxy)-β-cyclodextrin and its guests.

Electronic Structure Analysis and Reactivity Prediction

QC calculations can determine the electronic structure of mono-(6-amino-6-deoxy)-β-cyclodextrin, including its molecular orbitals (HOMO and LUMO) and electrostatic potential surface. This information is critical for predicting its reactivity. The amino group, being a nucleophilic site, is expected to significantly influence the molecule's reactivity and interaction with electrophilic guest molecules.

Natural Bond Orbital (NBO) analysis can be used to investigate intramolecular and intermolecular interactions, such as hydrogen bonds and charge transfer, which play a significant role in the stability of the host-guest complex.

Interaction Energy Calculations for Host-Guest Binding

A key application of QC calculations is the accurate determination of interaction energies between the host and guest molecules. The total interaction energy can be decomposed into several components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This decomposition helps in identifying the primary driving forces for complex formation.

In studies of β-cyclodextrin complexes with amino acids, it has been found that the van der Waals term often provides the greatest contribution to the interaction energy, while electrostatic contributions are crucial for chiral discrimination. frontiersin.org For instance, molecular docking calculations for β-cyclodextrin with asparagine enantiomers revealed binding energies of -3.86 kcal/mol for the D-asparagine complex and -3.81 kcal/mol for the L-asparagine complex, indicating a subtle difference in stability. mdpi.com

Host-Guest SystemCalculated Binding Energy (kcal/mol)Primary Interaction TypeReference
β-cyclodextrin - D-Asparagine-3.86Hydrogen Bonding, van der Waals mdpi.com
β-cyclodextrin - L-Asparagine-3.81Hydrogen Bonding, van der Waals mdpi.com

Computational Prediction of Binding Affinities and Complexation Geometries

The combination of MD simulations and QC calculations allows for the prediction of binding affinities and the most stable geometries of host-guest complexes. Molecular docking is a widely used computational technique to predict the preferred orientation of a guest molecule when it binds to a host to form a stable complex. mdpi.com

For example, molecular docking of asparagine enantiomers with β-cyclodextrin has shown that both enantiomers can form inclusion complexes, with the guest molecule positioned within the cyclodextrin cavity and stabilized by hydrogen bonds. mdpi.com The final geometry from docking can then be used as a starting point for more rigorous MD simulations and QC calculations to refine the structure and calculate the binding free energy.

The Binding Energy Distribution Analysis Method (BEDAM) is a molecular dynamics-based approach that can be used to calculate standard binding free energies for a large number of host-guest systems. nih.gov Such methods have been applied to β-cyclodextrin complexes, yielding results in reasonable agreement with experimental measurements. nih.gov For a set of 57 β-cyclodextrin host-guest systems, calculated standard binding free energies ranged from 1.21 to -4.65 kcal/mol. nih.gov

Computational MethodPredicted PropertyExample SystemKey FindingReference
Molecular DockingComplexation Geometry, Binding Energyβ-cyclodextrin with AsparagineBoth enantiomers form stable inclusion complexes. mdpi.com
BEDAMStandard Binding Free Energy57 β-cyclodextrin complexesCalculated values in reasonable agreement with experiment. nih.gov
MD SimulationsConformational PreferenceMonosubstituted β-cyclodextrinSubstituent can fold into the cavity. pnas.org
Quantum ChemistryInteraction Energy Componentsβ-cyclodextrin with amino acidsVan der Waals and electrostatic forces are key. frontiersin.org

Development of Computational Models for Supramolecular Assemblies

The study of supramolecular assemblies involving mono-(6-amino-6-deoxy)-β-cyclodextrin has been significantly advanced by the development and application of sophisticated computational models. These theoretical approaches provide profound insights into the structural, energetic, and dynamic aspects of host-guest interactions and self-assembly processes, which are often challenging to elucidate through experimental methods alone. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are at the forefront of these computational investigations, enabling a detailed understanding at the atomic level.

The primary aim of these computational models is to accurately predict the behavior of mono-(6-amino-6-deoxy)-β-cyclodextrin in forming inclusion complexes and other supramolecular structures. nih.gov This involves the meticulous parameterization of force fields for molecular mechanics-based simulations and the application of quantum mechanical methods for a more precise description of electronic effects. nih.govresearchgate.net These models are instrumental in exploring the potential energy surfaces of these systems, identifying stable conformations, and quantifying the interactions that drive the formation of supramolecular assemblies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the dynamic nature of mono-(6-amino-6-deoxy)-β-cyclodextrin and its complexes. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system. This allows for the exploration of conformational changes, solvent effects, and the thermodynamics of binding. nih.gov

A crucial aspect of performing reliable MD simulations is the choice of an appropriate force field, which is a set of parameters describing the potential energy of the system. researchgate.net For cyclodextrin systems, several force fields have been employed, with the most common being derivatives of AMBER, CHARMM, and GROMOS. nih.govresearchgate.net The Generalized Amber Force Field (GAFF) is frequently used for the guest molecule, while specialized force fields like GLYCAM are often applied to the cyclodextrin. nih.gov For modified cyclodextrins such as mono-(6-amino-6-deoxy)-β-cyclodextrin, force fields like q4md-CD, which is a combination of GLYCAM and AMBER parameters, are particularly suitable as they can account for the additional functional groups. nih.gov

The table below summarizes common software and force fields utilized in the MD simulation of cyclodextrin complexes.

SoftwareCommonly Used Force FieldsTypical Simulation LengthKey Information Obtained
AMBERGAFF, GLYCAM06, q4md-CD10-100 nsBinding free energies, conformational changes, solvent interactions
GROMACSGROMOS, OPLS10-100 nsStructural stability, hydrogen bonding analysis, diffusion coefficients
CHARMMCHARMM3610-100 nsInteraction energies, dynamic cross-correlation, principal component analysis
NAMDCHARMM, AMBER10-100 nsLarge-scale simulations, membrane interactions, free energy calculations

MD simulations have been instrumental in elucidating the mechanism of inclusion complex formation. They can track the process of a guest molecule entering the cyclodextrin cavity, revealing the role of hydrophobic interactions and van der Waals forces as the primary driving forces for complexation. researchgate.net Furthermore, the presence of the amino group in mono-(6-amino-6-deoxy)-β-cyclodextrin introduces the possibility of specific electrostatic interactions and hydrogen bonding, which can be meticulously analyzed through MD simulations. researchgate.net These simulations can also predict the preferred orientation of the guest molecule within the host cavity.

Density Functional Theory (DFT) Calculations

For a more accurate description of the electronic structure and energetics of the supramolecular assemblies of mono-(6-amino-6-deoxy)-β-cyclodextrin, Density Functional Theory (DFT) has become the quantum chemical method of choice. mdpi.com DFT calculations provide detailed information on the geometry of the inclusion complexes and the nature of the intermolecular interactions.

These calculations are particularly useful for determining the binding energies of the host-guest complexes with high accuracy. Various density functionals, such as B3LYP and M06-2X, are commonly used, often in conjunction with dispersion corrections (e.g., -D3) to properly account for the non-covalent interactions that are dominant in these systems. The choice of basis set is also critical, with Pople-style basis sets like 6-31G* or correlation-consistent basis sets being frequently employed.

The table below presents a summary of DFT calculation parameters and the insights they provide for cyclodextrin inclusion complexes.

DFT FunctionalBasis SetKey Parameters CalculatedInsights Gained
B3LYP-D36-31G*Binding energy, optimized geometryStability of the complex, preferred orientation of the guest
M06-2X6-311+G**Interaction energy components, charge transferNature of intermolecular forces (electrostatic, dispersion, etc.)
ωB97X-Dcc-pVTZGeometrical parameters (bond lengths, angles)Structural changes upon complexation

DFT calculations have been successfully applied to understand the role of the amino group in modulating the binding properties of mono-(6-amino-6-deoxy)-β-cyclodextrin. The protonation state of the amino group, which is pH-dependent, can significantly influence the binding affinity for various guest molecules. DFT can model both the neutral and protonated forms of the host, providing insights into the pH-switchable complexation behavior.

Hybrid methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, have also been utilized. nih.gov These methods combine the accuracy of quantum mechanics for the chemically most relevant part of the system (e.g., the guest and the amino-functionalized glucose unit) with the computational efficiency of molecular mechanics for the rest of the cyclodextrin. This allows for the study of larger and more complex systems without compromising accuracy.

Research Applications of Mono 6 Amino 6 Deoxy β Cyclodextrin in Chemical Sciences

Catalysis and Biocatalysis Research

The strategic placement of an amino group on the cyclodextrin (B1172386) rim, coupled with the molecule's inherent ability to form inclusion complexes, makes it a powerful tool in catalytic research.

The structure of Mono-(6-amino-6-deoxy)-β-cyclodextrin lends itself to the design of systems that mimic enzymatic action. The hydrophobic cavity can act as a substrate-binding site, similar to the active site of an enzyme, while the appended amino group can function as a catalytic residue. By constructing artificial enzyme mimic systems, researchers have demonstrated that derivatives like Mono(6-ethanediamine-6-deoxy)-beta-cyclodextrin can exert a significant catalytic effect on specific reactions.

A notable example is the development of a novel biocomposite where mono(6-amino-6-deoxy)-β-cyclodextrin (CDNH₂) is grafted onto magnetic chitosan (B1678972) (Fe₃O₄@Cs). nih.govresearchgate.net This artificial catalytic system has been successfully employed to facilitate multicomponent reactions (MCRs) for synthesizing various pyrazole-fused heterocyclic compounds. nih.govresearchgate.net In these reactions, the cyclodextrin cavity likely pre-organizes the substrates, bringing them into proximity and in the correct orientation for the reaction to occur, while the amino group may participate directly in the catalytic cycle, thus mimicking the synergistic binding and catalytic functions of natural enzymes.

Homogeneous catalysts, while often highly active and selective, present challenges in separation from the product mixture and subsequent reuse. rsc.org Immobilizing molecular catalysts like Mono-(6-amino-6-deoxy)-β-cyclodextrin onto solid supports transforms them into heterogeneous catalysts, which are easier to separate and recycle, enhancing the sustainability of chemical processes. rsc.org

A prime illustration is the aforementioned biocomposite, Fe₃O₄@Cs@CDNH₂. nih.govresearchgate.net Here, the amino-cyclodextrin is covalently attached to a magnetic chitosan support. This creates a robust and reusable heterogeneous catalyst. nih.gov The magnetic core (Fe₃O₄) allows for facile separation of the catalyst from the reaction medium using an external magnet. nih.govresearchgate.net This system proved effective in synthesizing pyrazolopyranopyrimidines and pyrano[2,3-c]pyrazole-3-carboxylates with high yields. nih.govresearchgate.net The ability to recover and reuse the catalyst highlights the practical advantages of immobilization on solid supports. nih.gov

Catalyst ComponentFunctionSource
Fe₃O₄ Nanoparticles Provides a magnetic core for easy catalyst separation. nih.govresearchgate.net
Chitosan (Cs) A biocompatible polymer that acts as a solid support. nih.govresearchgate.net
**Mono-(6-amino-6-deoxy)-β-cyclodextrin (CDNH₂) **Acts as the catalytic moiety, providing a binding cavity and a functional amino group. nih.govresearchgate.net

The unique architecture of Mono-(6-amino-6-deoxy)-β-cyclodextrin can be exploited to control the selectivity of chemical reactions. The cyclodextrin cavity can encapsulate a guest molecule, sterically shielding certain reactive sites while leaving others exposed. This substrate orientation can direct a reaction to proceed at a specific position, thereby enhancing regioselectivity.

The catalytic activity of the Fe₃O₄@Cs@CDNH₂ composite in multicomponent reactions serves as a compelling example. nih.govresearchgate.net The synthesis of complex heterocyclic structures like pyrazolopyranopyrimidines from four components (hydrazine hydrate (B1144303), ethyl 3-oxobutanoate, barbituric acid, and benzaldehyde (B42025) derivatives) proceeded in high yields. nih.govresearchgate.net Similarly, valuable pyrano[2,3-c]pyrazole-3-carboxylates were successfully synthesized. nih.govresearchgate.net Achieving high yields in such multi-reactant systems underscores the catalyst's ability to direct the reaction pathway, demonstrating a high degree of chemo- and regioselectivity by effectively organizing the multiple reactants within its catalytic sphere. nih.gov

Advanced Materials Science and Nanotechnology

The functional amino group of Mono-(6-amino-6-deoxy)-β-cyclodextrin serves as a key anchoring point for its integration into more complex materials and nanostructures, leading to novel properties and applications.

Covalently attaching Mono-(6-amino-6-deoxy)-β-cyclodextrin to surfaces creates advanced materials capable of molecular recognition, which is useful for separation and sensing. A silicon surface functionalized with per-(6-amino-6-deoxy)-β-cyclodextrin was developed as a reusable platform for removing organic pollutants from water. uchile.cl This modified surface demonstrated a high sorption capacity for various contaminants and could be reused multiple times with consistent efficiency. uchile.cl

In another study, silver-assembled silica (B1680970) nanoparticles (SiO₂@Ag) were functionalized with a derivative, mono-6-deoxy-6-aminopropylamino-β-cyclodextrin. nih.gov This nanostructured material exhibited enhanced selectivity for capturing specific flavonoid molecules, such as quercetin (B1663063) and myricetin (B1677590), over other structurally similar compounds. nih.gov The functionalized nanoparticles enabled the highly sensitive and selective detection of quercetin. nih.gov

Functionalized SurfaceTarget MoleculesKey FindingsSource
Silicon surface with per-(6-amino-6-deoxy)-β-cyclodextrin 4-chlorophenoxyacetic acid, 4-aminobenzoic acid, phenylethylamineHigh sorption capacity (2.5 × 10⁻⁵ to 6.0 × 10⁻⁵ mmol/substrate); reusable for at least four cycles. uchile.cl
SiO₂@Ag nanoparticles with mono-6-deoxy-6-aminopropylamino-β-cyclodextrin Quercetin, MyricetinHigh selectivity for quercetin and myricetin; Limit of Detection (LOD) for quercetin as low as 0.55 ppm. nih.gov

The reactive amino group facilitates the incorporation of Mono-(6-amino-6-deoxy)-β-cyclodextrin into polymeric structures, creating materials with enhanced functional properties. For instance, a polymer was synthesized by cross-linking the amino-functionalized β-cyclodextrin with pyromellitic dianhydride. mdpi.com This polymer was subsequently suspended with sodium alginate to form hydrogel composites capable of absorbing both inorganic and organic compounds. mdpi.com

In the field of drug delivery, the compound has been integrated into hydrogel systems. researchgate.net A conjugate of 6-monodeoxy-6-monoamino-β-cyclodextrin⋅hydrochloride was incorporated into an injectable methacrylated glycol chitosan (MGC) hydrogel. researchgate.net This system was designed for the local delivery of therapeutic agents. researchgate.net Furthermore, the grafting of the amino-cyclodextrin onto the biopolymer chitosan, as seen in the magnetic catalyst, is another clear example of its integration into a polymeric framework to create a functional, hybrid material. nih.govresearchgate.net The introduction of amino chains into β-cyclodextrins not only allows for further functionalization but also significantly improves the water solubility compared to the native cyclodextrin. nih.gov

Fabrication of Sensor Platforms and Recognition Elements for Chemical Sensing

Mono-(6-amino-6-deoxy)-β-cyclodextrin serves as a versatile building block in the fabrication of advanced sensor platforms due to its unique combination of a pre-organized binding cavity and a reactive primary amino group. The inherent ability of the β-cyclodextrin macrocycle to encapsulate hydrophobic guest molecules within its lipophilic interior is the primary mechanism for molecular recognition. mdpi.comnih.gov This feature allows for the selective binding of analytes that fit geometrically and have complementary polarity. The hydrophilic exterior of the cyclodextrin ensures water solubility, making it suitable for applications in aqueous environments. mdpi.com

The strategic placement of a single amino group on the primary face of the cyclodextrin offers several advantages for sensor design. This amino group can act as an anchoring point to immobilize the cyclodextrin onto various transducer surfaces, such as electrodes or nanoparticles. mdpi.commdpi.com For instance, it can be covalently linked to surfaces modified with carboxylic acids, esters, or aldehydes under mild conditions. tocopharm.comcyclo-dextrin.com Furthermore, the amino group itself can participate in the recognition process. In its protonated state (at acidic or neutral pH), it provides a cationic site that can engage in electrostatic interactions with anionic analytes, thereby enhancing the binding affinity and selectivity of the sensor. tocopharm.comcyclo-dextrin.com

Researchers have successfully synthesized fluorescent sensors for molecular recognition using 6-Monoamino-β-cyclodextrin. cymitquimica.comlookchem.com In one approach, mono-6-deoxy-6-aminopropylamino-β-cyclodextrin was functionalized onto silver-assembled silica nanoparticles (SiO₂@Ag) to create a highly selective and sensitive substrate for detecting flavonoids like quercetin and myricetin via surface-enhanced Raman scattering (SERS). mdpi.comnih.gov The cyclodextrin ligand played a critical role in selectively capturing the target flavonoids from a mixture of structurally similar compounds. mdpi.comresearchgate.net This system demonstrated a limit of detection for quercetin as low as 0.55 ppm. nih.gov Similarly, electrochemical sensors have been developed by modifying electrodes with this amino-cyclodextrin. A glassy carbon electrode modified with a composite of three-dimensional reduced graphene oxide and β-cyclodextrin showed excellent electrocatalytic ability for detecting dopamine. nih.gov Another study demonstrated the use of 3A-amino-3A-deoxy-(2AS, 3AS)-β-cyclodextrin hydrate in conjunction with tin disulfide on a screen-printed carbon electrode for the detection of polychlorinated biphenyls (PCBs). nih.gov The cyclodextrin component was crucial for improving the selectivity of the sensor by encapsulating the PCB molecules. nih.gov

These examples highlight the dual function of Mono-(6-amino-6-deoxy)-β-cyclodextrin in sensor fabrication: the cyclodextrin cavity provides a recognition site, while the amino group offers a versatile handle for immobilization and for introducing additional electrostatic interactions, leading to highly sensitive and selective analytical devices. mdpi.comnih.gov

Table 1: Examples of Sensor Platforms Utilizing Mono-(6-amino-6-deoxy)-β-cyclodextrin Derivatives

Sensor Platform / TechniqueAnalyte(s)Role of Amino-CyclodextrinKey Finding
Surface-Enhanced Raman Scattering (SERS)Flavonoids (Quercetin, Myricetin)Selective capturing ligand on SiO₂@Ag nanoparticles. mdpi.comnih.govEnhanced selectivity for target flavonoids over similar structures; LOD for Quercetin was 0.55 ppm. nih.gov
Electrochemical Sensor (Modified GCE)DopamineComponent of a 3D-rGO/β-CD nanocomposite for analyte recognition. nih.govHigh sensitivity and satisfactory recognition ability with a wide linear range. nih.gov
Electrochemical Sensor (Modified SPCE)Polychlorinated Biphenyls (PCBs)Recognition element to selectively encapsulate PCBs. nih.govImproved selectivity and convenient detection of PCBs with a detection range of 0.625-80 μM. nih.gov
Fluorescent SensorGeneral Molecular RecognitionServes as the core recognition element. cymitquimica.comlookchem.comSynthesized as a fluorescent sensor for molecular recognition. cymitquimica.com

Development of Smart Materials with Stimuli-Responsive Properties

The incorporation of Mono-(6-amino-6-deoxy)-β-cyclodextrin into larger material systems allows for the development of "smart" materials capable of responding to external stimuli, particularly changes in pH. This responsiveness is endowed by the primary amino group, which acts as a pH-sensitive switch. tocopharm.comcyclo-dextrin.com

The fundamental principle behind this stimuli-responsive behavior lies in the protonation/deprotonation equilibrium of the amino group. Under acidic or neutral conditions, the amino group is protonated, carrying a positive charge (-NH₃⁺). tocopharm.comcyclo-dextrin.com This positive charge can significantly influence the host-guest binding properties of the cyclodextrin cavity. For instance, it can promote the binding of anionic guest molecules through favorable electrostatic interactions or, conversely, repel cationic guests. When the pH is shifted to basic conditions, the amino group is deprotonated to its neutral state (-NH₂), thereby switching off this electrostatic interaction and altering the binding affinity. This reversible change allows for the controlled capture and release of guest molecules simply by adjusting the pH of the surrounding environment.

This property has been exploited in the design of various smart systems. For example, photoresponsive molecularly imprinted systems have been prepared where host-guest interactions between a β-cyclodextrin derivative and a grafted azobenzene (B91143) derivative on a silicon surface can be modulated. nih.gov The amino-cyclodextrin can be a key intermediate for building such supramolecular structures. cyclo-dextrin.com The ability to alter binding affinity with pH makes these materials suitable for applications in areas like controlled drug delivery, where a change in physiological pH could trigger the release of a therapeutic agent, or in separation science, where the selective binding and release of specific compounds can be controlled. The amino group is considered a good reactive group that can be further modified to create more complex, multi-stimuli responsive materials. cyclo-dextrin.com

Fundamental Mechanisms in Pharmaceutical Sciences (Excluding Clinical Human Trial Data and Dosage/Administration)

Molecular Mechanisms of Enhanced Guest Solubility and Stability

Mono-(6-amino-6-deoxy)-β-cyclodextrin enhances the aqueous solubility and chemical stability of poorly soluble guest molecules primarily through the mechanism of inclusion complexation. biosynth.combeilstein-journals.org Cyclodextrins are characterized by a truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface. mdpi.comnih.gov This unique architecture allows the cyclodextrin to act as a host molecule, encapsulating a lipophilic guest molecule (or a lipophilic moiety of a larger molecule) within its cavity. biosynth.com

The introduction of a mono-amino group adds a further dimension to this mechanism. The amino group can be protonated in neutral or acidic solutions, introducing a positive charge at the primary face of the cyclodextrin. tocopharm.comcyclo-dextrin.com This allows for specific electrostatic interactions with guest molecules that are negatively charged, leading to a stronger binding affinity and greater stabilization than that provided by the parent β-cyclodextrin. tocopharm.com This combination of hydrophobic encapsulation and specific electrostatic interaction makes Mono-(6-amino-6-deoxy)-β-cyclodextrin a particularly effective solubilizing and stabilizing agent for anionic drug compounds. Furthermore, by encapsulating a labile guest molecule, the cyclodextrin can protect it from degradation by factors such as hydrolysis, oxidation, or light exposure, thus enhancing its chemical stability and extending its shelf life in formulations. biosynth.com

Table 2: Research Findings on Enhanced Solubility and Stability

Guest MoleculeHost MoleculeObservationMechanism
Poorly water-soluble drugsMono-(6-amino-6-deoxy)-β-cyclodextrinEnhanced solubility and stability. biosynth.comEncapsulation of the drug within the hydrophobic cavity, increasing apparent solubility and protecting from degradation. biosynth.com
Negatively charged compoundsMono-(6-amino-6-deoxy)-β-cyclodextrinGood binding capacity. tocopharm.comcyclo-dextrin.comProtonated amino group provides a positive charge for electrostatic interaction with the anionic guest, in addition to inclusion. tocopharm.comcyclo-dextrin.com
Flavors, colors, nutrientsβ-Cyclodextrin derivativesStabilizer, extends shelf life. biosynth.comProtection of sensitive ingredients from degradation via inclusion complexation. biosynth.com
Curcumin (hydrophobic model)Mono-amino substituted γ-CDsFormation of stable host-guest complexes. mdpi.comnih.govEntrapment of the hydrophobic molecule within the cyclodextrin cavity, improving its properties. mdpi.comnih.gov

Host-Guest Interactions in Formulations for Controlled Release Studies

The host-guest interactions between Mono-(6-amino-6-deoxy)-β-cyclodextrin and guest molecules are the cornerstone of its application in controlled release formulations. The formation of a stable, non-covalent inclusion complex allows for a drug or other active agent to be stored within the cyclodextrin host, with its release being triggered by specific environmental changes. biosynth.com

The stability of the host-guest complex is determined by a delicate balance of intermolecular forces. The primary interaction is the hydrophobic effect, which drives a non-polar guest molecule into the non-polar cavity of the cyclodextrin from an aqueous environment. This is supplemented by van der Waals forces, which provide stabilization once the guest is suitably positioned within the cavity. The presence of the amino group on the cyclodextrin introduces the possibility of more specific and tunable interactions. tocopharm.com In its protonated form, the amino group can form strong ionic bonds with anionic guests, significantly increasing the stability constant of the complex. cyclo-dextrin.com

Controlled release is achieved by disrupting this equilibrium. Release of the guest molecule can be triggered by:

pH Change: As a key stimuli-responsive feature, a shift to a more basic pH will deprotonate the amino group, eliminating the favorable electrostatic interaction with an anionic guest and leading to its release.

Competitive Displacement: The introduction of a molecule with a higher affinity for the cyclodextrin cavity can displace the originally encapsulated guest.

Changes in Solvent Polarity: An increase in the concentration of organic solvents can weaken the hydrophobic interactions that hold the complex together, facilitating the release of the guest.

The amino group serves as a good key-chain group, meaning it can be used to attach the cyclodextrin to polymer backbones or other scaffolds. tocopharm.com This allows for the creation of more sophisticated drug delivery systems where the release kinetics can be finely tuned. By modifying the substituent on the amino group, properties such as complex stability and hydrophilicity can be varied, providing synthetic flexibility for designing tailored release profiles. These precisely controlled host-guest interactions make Mono-(6-amino-6-deoxy)-β-cyclodextrin a valuable intermediate for building supramolecular structures for drug delivery and other applications requiring controlled release. nih.govnih.gov

Interaction with Biological Macromolecules and Biomimetic Systems

Mono-(6-amino-6-deoxy)-β-cyclodextrin and its derivatives are utilized in sophisticated applications involving interactions with biological macromolecules and the construction of biomimetic systems. The amino group provides a reactive handle for covalently attaching the cyclodextrin to proteins, enzymes, or other biological polymers, creating novel hybrid materials with combined functionalities. nih.gov

A prominent example is the development of biosensors through the conjugation of amino-cyclodextrin to enzymes. In one system, β-cyclodextrin tagged with glucose oxidase (GOX) was assembled onto an adamantine-modified electrode. mdpi.com The host-guest interaction between the cyclodextrin (host) and adamantine (guest) serves to immobilize the enzyme onto the electrode surface. The amino group on the cyclodextrin is crucial for the initial step of functionalizing the enzyme, creating a bridge that allows the biological recognition event (e.g., glucose oxidation by GOX) to be coupled with the signal transducer (the electrode).

In the realm of biomimetic systems, amino-functionalized cyclodextrins are used to construct artificial ion channels. These synthetic structures aim to mimic the function of natural protein channels that control the flow of ions across cell membranes. By assembling multiple cyclodextrin units, often through chemical linkers attached via the amino groups, researchers can create channel-like pores. The cyclodextrin cavities can line the interior of this pore, modulating the transport of ions or small molecules through it. The pH-responsive nature of the amino group can be used to create a "gating" mechanism, where changes in pH open or close the artificial channel, mimicking the behavior of their biological counterparts. rsc.org These interactions with macromolecules and the creation of biomimetic architectures demonstrate the utility of Mono-(6-amino-6-deoxy)-β-cyclodextrin in advanced biochemical and materials science research. nih.gov

Future Perspectives and Emerging Research Directions for Mono 6 Amino 6 Deoxy β Cyclodextrin

Innovations in Green and Sustainable Synthesis of Amino-Cyclodextrins

The conventional synthesis of mono-(6-amino-6-deoxy)-β-cyclodextrin involves a multi-step batch process, typically starting with the selective tosylation of a primary hydroxyl group, followed by azide (B81097) substitution and subsequent reduction. nih.govresearchgate.net This process often requires long reaction times, significant solvent usage, and complex purification steps to isolate the desired mono-substituted product. beilstein-journals.orgresearchgate.net To overcome these limitations, research is pivoting towards greener and more efficient synthetic strategies.

A significant innovation is the development of continuous flow synthesis methods. beilstein-journals.orgresearchgate.netbeilstein-journals.org Researchers have successfully adapted the three-step synthesis (monotosylation, azidation, and reduction) to a continuous flow system. researchgate.netbeilstein-journals.org This approach dramatically reduces reaction times from hours or days to mere minutes. beilstein-journals.org The precise control over reaction parameters in microreactors enhances safety, particularly when handling potentially hazardous intermediates like azides, and can lead to higher yields and purity, minimizing the need for extensive chromatographic purification. beilstein-journals.orgbeilstein-journals.org For instance, a continuous flow process was developed that coupled the azidation and reduction steps, streamlining the synthesis of the final amino-cyclodextrin product with high yield. researchgate.netbeilstein-journals.org

Other green chemistry approaches being explored include the use of ultrasound assistance. Ultrasound has been utilized in the synthesis of amino-cyclodextrin-based metal-organic frameworks (MOFs), demonstrating a method that can be faster and more energy-efficient than conventional heating. researchgate.net These innovations not only make the production of amino-cyclodextrins more environmentally benign but also more amenable to industrial scale-up.

Synthesis MethodKey AdvantagesTypical Reaction TimeReference
Traditional Batch Well-established protocolDays nih.gov
Continuous Flow Faster, safer, higher yield, better controlMinutes to hours beilstein-journals.org, researchgate.net
Ultrasound-Assisted Reduced reaction time, energy efficientVaries (often shorter than batch) researchgate.net

Exploration of Complex Supramolecular Architectures and Self-Assembling Systems

Cyclodextrins are renowned for their ability to self-assemble into well-defined supramolecular structures, typically categorized as cage, channel, or layer types, driven by hydrogen bonding and host-guest interactions. nih.govglycoforum.gr.jp The introduction of a single amino group in mono-(6-amino-6-deoxy)-β-cyclodextrin provides a powerful tool to direct and control these assemblies in more sophisticated ways.

The amino group, which is protonated at neutral or acidic pH, introduces electrostatic interactions and additional hydrogen bonding sites. frontiersin.orgmdpi.com These new forces can be exploited to construct novel supramolecular architectures. For example, the amino group can interact with anionic guest molecules or polymers, leading to the formation of highly ordered polyrotaxanes or nanoparticles. mdpi.comnih.gov Research is focused on understanding how to precisely control the morphology of these assemblies—such as forming nanotubes, nanospheres, or vesicles—by tuning environmental factors like pH, temperature, and the presence of specific guest molecules. glycoforum.gr.jpmdpi.com These complex, self-assembling systems are being investigated for applications in creating responsive materials that can assemble or disassemble in response to external stimuli. nih.gov

Assembly TypeDriving ForcesPotential ApplicationReference
Channel Hydrogen bonding, Host-guest interactionsNanotubes, Molecular wires glycoforum.gr.jp
Cage Hydrogen bondingEncapsulation systems glycoforum.gr.jp
Polyelectrolyte Complex Electrostatic interactions, Hydrogen bondingNanoparticle drug carriers mdpi.com

Integration into Multifunctional Hybrid Materials for Advanced Applications

The reactive amino group on mono-(6-amino-6-deoxy)-β-cyclodextrin serves as a key anchor point for grafting the cyclodextrin (B1172386) onto a wide variety of substrates, creating advanced hybrid materials with synergistic properties. frontiersin.orgnih.gov This integration allows for the combination of the molecular recognition capabilities of the cyclodextrin cavity with the functional properties of other materials.

One prominent area of research is the development of cyclodextrin-based Metal-Organic Frameworks (MOFs). By using amino-functionalized β-cyclodextrin as a building block, researchers have constructed MOFs with significantly enhanced performance for carbon capture. researchgate.netacs.org The amino groups within the framework provide additional binding sites for CO₂, leading to a CO₂ adsorption capacity ten times higher than that of the non-functionalized β-cyclodextrin MOF. researchgate.netacs.org These materials also exhibit excellent selectivity for CO₂ over N₂ and good water stability, making them promising for industrial applications. researchgate.netacs.org

Another emerging application is in the field of chemical sensors and selective separation. Mono-(6-amino-6-deoxy)-β-cyclodextrin derivatives have been immobilized on the surface of silica (B1680970) nanoparticles functionalized with silver (SiO₂@Ag). nih.gov This hybrid material acts as a highly selective and sensitive substrate for detecting specific flavonoids via Surface-Enhanced Raman Scattering (SERS). The cyclodextrin ligand enhances selectivity by capturing target molecules like quercetin (B1663063) and myricetin (B1677590) within its cavity, demonstrating the potential for creating sophisticated analytical tools. nih.gov

Hybrid MaterialComponentsApplicationKey FindingReference
NH₂-β-CD-MOF Mono-(6-amino-6-deoxy)-β-cyclodextrin, Metal ionsCO₂ Capture10-fold increase in CO₂ adsorption capacity compared to non-functionalized MOF. researchgate.net, acs.org
SiO₂@Ag@pr-β-CD Silica nanoparticles, Silver, Aminopropylamino-β-cyclodextrinFlavonoid Detection (SERS)High selectivity and sensitivity for quercetin and myricetin. nih.gov
Polyampholyte Polymer Amino-β-cyclodextrin, Pyromellitic dianhydrideEnvironmental RemediationForms hydrogels and nanospheres for absorbing pollutants. mdpi.com, mdpi.com

Addressing Challenges in Scalability and Purity for Research Applications

Despite its wide-ranging potential, the broader use of mono-(6-amino-6-deoxy)-β-cyclodextrin in research and development is hampered by challenges related to its synthesis on a large scale. The traditional batch synthesis is a laborious, multi-step process that requires careful control to achieve selective monofunctionalization of one of the seven primary hydroxyl groups of β-cyclodextrin. nih.govresearchgate.netbeilstein-journals.org

A major challenge is the purification of the final product. The reaction often results in a mixture of unreacted β-cyclodextrin, the desired monosubstituted product, and over-substituted byproducts. beilstein-journals.org Separating these components, which have very similar physical properties, typically requires extensive and costly column chromatography, limiting the scalability of the process. The entire protocol can take approximately two weeks to complete. nih.govresearchgate.net

Future research is intensely focused on overcoming these hurdles. The development of continuous flow processes is a significant step forward, as it offers better control over stoichiometry and reaction conditions, which can suppress the formation of unwanted byproducts and simplify purification. researchgate.netbeilstein-journals.org Additionally, exploring alternative synthetic routes that avoid the traditional tosylation-azidation-reduction pathway or developing more efficient, non-chromatographic purification methods, such as selective precipitation or crystallization techniques, are critical areas of investigation. Solving the issues of scalability and purity is essential to unlocking the full potential of mono-(6-amino-6-deoxy)-β-cyclodextrin for advanced applications.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for Mono-(6-amino-6-deoxy)-β-cyclodextrin, and how do they compare in efficiency?

  • Methodology : The compound is synthesized via two main approaches:

  • Postpolymerization modification : Coupling the cyclodextrin to pre-formed polymers (e.g., poly(acrylic acid) or poly(glycidyl methacrylate)) using peptide coupling agents like PyBOP. This method achieves ~4% side-chain modification but faces steric hindrance limitations .
  • Direct synthesis : Protocols involve selective tosylation followed by nucleophilic substitution. For example, 6A-O-toluenesulfonyl-β-cyclodextrin is a key intermediate for introducing amino groups, optimized using 1-(p-toluenesulfonyl)imidazole to minimize multi-tosylation .
  • Continuous flow synthesis : A recent advancement reduces reaction time and improves reproducibility by automating steps in a microreactor system .

Q. Which characterization techniques are critical for confirming the structure and purity of Mono-(6-amino-6-deoxy)-β-cyclodextrin?

  • Methodology : Use a combination of:

  • HPLC : To isolate and quantify mono-substituted products .
  • FTIR and NMR : To confirm the substitution of the C6 hydroxyl group with an amino group and assess regioselectivity .
  • ESI-MS : For molecular weight validation and detecting side products .
  • X-ray crystallography (where applicable): To resolve structural distortions in derivatives, as seen in brominated analogs .

Q. What are the foundational applications of this cyclodextrin derivative in supramolecular chemistry?

  • Methodology : Its primary use is in host-guest systems due to the amino group’s ability to:

  • Enhance electrostatic interactions with anionic guests (e.g., drugs, flavonoids) .
  • Serve as a precursor for functionalized polymers via conjugation with epoxy or carboxylate groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis using experimental design principles?

  • Methodology : Apply statistical optimization tools:

  • Plackett-Burman design : Identifies critical factors (e.g., temperature, molar ratios) affecting yield .
  • Box-Behnken design : Optimizes parameters (e.g., stirring speed, solvent volume) for maximal efficiency, as demonstrated in cyclodextrin inclusion complex studies .

Q. What thermodynamic insights govern the host-guest interactions of Mono-(6-amino-6-deoxy)-β-cyclodextrin with charged analytes?

  • Methodology : Use isothermal titration calorimetry (ITC) to quantify:

  • Binding constants (K) : Ranges from 10² to 10⁴ M⁻¹ for charged guests, influenced by counterbalanced electrostatic and van der Waals interactions .
  • Enthalpy-entropy compensation : Positively charged hosts exhibit stronger binding with anions (e.g., ibuprofen) due to favorable Coulombic interactions, offsetting entropic penalties from desolvation .

Q. How does steric hindrance impact polymerization efficiency when using this cyclodextrin, and what strategies mitigate this?

  • Methodology : Challenges include low molecular weight polymers due to bulky cyclodextrin moieties. Solutions:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables high-fidelity coupling without steric interference .
  • Extended linkers : Incorporating longer alkyl chains (e.g., aminopropyl) reduces steric clash and improves polymerization degrees .

Q. What advanced sensor architectures leverage Mono-(6-amino-6-deoxy)-β-cyclodextrin for selective analyte detection?

  • Methodology : Functionalize nanomaterials to enhance sensitivity:

  • SiO₂@Ag@pr-β-CD nanoparticles : Detect flavonoids (e.g., quercetin) via surface-enhanced Raman spectroscopy (SERS) with a LOD of 0.55 ppm. Selectivity arises from host-guest π-π stacking and hydrogen bonding .
  • Graphene-cyclodextrin hybrids : Improve electrochemical sensing of dopamine through non-covalent functionalization, achieving nanomolar detection limits .

Q. How can chiral recognition studies using this cyclodextrin inform drug delivery system design?

  • Methodology : Analyze enantioselective binding via:

  • Microcalorimetry : Measures ΔH° and ΔS° differences between enantiomers. For example, (R)- vs. (S)-mandelic acid show distinct thermodynamic profiles due to stereospecific hydrogen bonding .
  • Molecular docking : Predicts cavity orientation and substituent effects on chiral discrimination .

Methodological Notes

  • Synthesis Optimization : Prioritize continuous flow methods for scalability and reproducibility .
  • Characterization : Always cross-validate using HPLC and NMR to confirm mono-substitution and rule out regioisomers .
  • Data Interpretation : In ITC studies, perform global analysis of coupled experiments to reduce uncertainty in binding constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.